molecular formula C22H26O6 B190460 Arctigenin methyl ether CAS No. 25488-59-9

Arctigenin methyl ether

Cat. No.: B190460
CAS No.: 25488-59-9
M. Wt: 386.4 g/mol
InChI Key: SNAOLIMFHAAIER-DLBZAZTESA-N
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Description

Arctigenin Methyl Ether (CAS 25488-59-9), also known as (-)-Arcitin or Matairesinol Dimethyl Ether, is a dibenzylbutyrolactone lignan derivative of the natural product Arctigenin . As a key reference standard in phytochemistry and drug discovery research, it is primarily utilized in studies exploring structure-activity relationships (SAR) to understand how modifications to the Arctigenin structure impact bioactivity . The methylation of the phenolic hydroxyl groups alters the compound's properties, making it a critical tool for probing biochemical pathways and mechanisms. Research into Arctigenin and its derivatives indicates significant pharmacological potential. Studies have shown that the parent compound, Arctigenin, possesses a range of bioactivities, including antitumor, anti-inflammatory, and neuroprotective effects . The antitumor activity is of particular interest, with mechanisms of action that include the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis in various cancer cell lines, such as hepatocellular carcinoma, gastric cancer, and colon cancer . Furthermore, structural optimization of Arctigenin, including modifications to the phenolic hydroxyls, has been demonstrated to enhance certain biological activities, such as the activation of AMPK, a key regulator of cellular energy, suggesting a promising avenue for developing new therapeutic leads . This product is intended for research applications by qualified laboratory personnel. Arctigenin Methyl Ether is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAOLIMFHAAIER-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101341854
Record name Dimethylmatairesinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101341854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25488-59-9
Record name Arctigenin methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025488599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylmatairesinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101341854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARCTIGENIN METHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TF8GZN966
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mechanism of Action of Arctigenin Methyl Ether (Dimethylmatairesinol)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action of Arctigenin methyl ether (Dimethylmatairesinol), synthesizing experimental data regarding its immunomodulatory, cytotoxic, and endocrine-modulating properties.

Executive Summary

Arctigenin methyl ether (CAS: 25488-59-9), pharmacologically identified as Dimethylmatairesinol , is a lipophilic dibenzylbutyrolactone lignan.[1] Structurally, it is the fully methylated derivative of the lignan matairesinol (or the 4'-O-methyl ether of arctigenin).[1] Unlike its parent compounds arctigenin and arctiin, which possess free hydroxyl groups, arctigenin methyl ether lacks hydrogen bond donors, significantly altering its pharmacokinetics, membrane permeability, and receptor binding affinity.[1]

Its mechanism of action (MoA) is distinct from arctigenin and is defined by three primary pathways:

  • Selective Immunosuppression: Inhibition of Immunoglobulin E (IgE) production in B-lymphocytes (U266 cells) without significant cytotoxicity at therapeutic doses.

  • Estrogenic Receptor Modulation: It acts as a weak ligand for Estrogen Receptor alpha (ERα), exhibiting partial agonist/antagonist activity depending on the hormonal milieu.[1]

  • Cytotoxicity via Topoisomerase/Apoptosis Pathways: It exerts antiproliferative effects on colorectal (HT-29) and lung (PC-9) cancer lines, likely through microtubule destabilization or topoisomerase II inhibition, characteristic of the podophyllotoxin-like lignan class.[1]

Chemical Identity & Structural Pharmacology

Understanding the MoA requires precise structural identification, as "Arctigenin methyl ether" is often confused with other derivatives.[1]

FeatureSpecification
Common Name Arctigenin methyl ether
Scientific Synonym Dimethylmatairesinol; 4,4'-Dimethylmatairesinol
CAS Registry Number 25488-59-9
Chemical Formula C₂₂H₂₆O₆
Molecular Weight 386.44 g/mol
Structural Class Dibenzylbutyrolactone Lignan
Key Substituents Four methoxy groups (3,3',4,4'-tetramethoxy)
Lipophilicity (LogP) ~3.5 (Predicted) – Highly permeable across lipid bilayers compared to Arctigenin.[1]

Pharmacological Consequence of Methylation: The methylation of the phenolic hydroxyl groups prevents glucuronidation at these sites, potentially extending the plasma half-life and enhancing blood-brain barrier (BBB) penetration compared to arctigenin.[1]

Detailed Mechanisms of Action[1]

Immunomodulation: Suppression of IgE Production

The most specific and experimentally validated MoA for Arctigenin methyl ether is its ability to downregulate IgE secretion in human myeloma cells.

  • Target Cell: U266 human B-lymphocyte myeloma cells.[1]

  • Mechanism: The compound interferes with the signal transduction pathways responsible for IgE class switching and synthesis. Unlike general immunosuppressants that kill immune cells, Arctigenin methyl ether reduces IgE secretion dose-dependently while maintaining cell viability (>90%) at effective concentrations (10–60 µg/mL).[1]

  • Clinical Relevance: This suggests potential utility in Type I hypersensitivity reactions (allergies) and autoimmune conditions mediated by IgE, distinct from the broad anti-inflammatory inhibition of NF-κB seen with Arctigenin.[1]

Estrogenic Modulation (ERα Interaction)

Arctigenin methyl ether functions as a Phytoestrogen with low affinity but specific selectivity.[1]

  • Receptor: Estrogen Receptor alpha (ERα).[1][2]

  • Binding Mode: Molecular docking studies reveal it binds to the Ligand Binding Domain (LBD) of ERα.[2] However, due to the steric bulk of the methyl groups and lack of hydrogen bonding capability (compared to the phenolic -OH of estradiol), its binding affinity is weak (IC50 > 1 µM).[1]

  • Functional Outcome: It induces Estrogen Receptor Element (ERE)-driven reporter gene expression with very low potency compared to 17β-estradiol (E2).[1] In the presence of high E2, it may act as a competitive antagonist, dampening excessive estrogenic signaling.[1]

Cytotoxicity and Anti-Proliferative Activity

The compound exhibits significant cytotoxicity against specific solid tumor cell lines.[1]

  • Cell Lines:

    • HT-29 (Colorectal Cancer): IC50 ≈ 1.18 µM[1][3]

    • PC-9 (Lung Cancer): IC50 ≈ 1.33 µM[1]

  • Pathway: Similar to related lignans like deoxypodophyllotoxin, the mechanism likely involves the inhibition of DNA Topoisomerase II or interference with microtubule assembly during the M-phase of the cell cycle.[1] The dibenzylbutyrolactone skeleton is a known pharmacophore for tubulin binding, leading to cell cycle arrest and subsequent apoptosis.[1]

Data Summary: Potency & Efficacy

The following table summarizes the quantitative bioactivity of Arctigenin methyl ether across different experimental models.

Target / ModelActivity TypePotency (IC50 / Effective Dose)Reference Outcome
U266 Cells (IgE) Inhibition of Secretion10–60 µg/mL (Dose-dependent reduction)Significant IgE suppression with >90% cell viability.[1][4]
HT-29 Cells Cytotoxicity1.18 ± 0.27 µM High potency against colorectal cancer.[1]
PC-9 Cells Cytotoxicity1.33 ± 0.23 µM High potency against lung cancer.[1]
ERα Receptor Binding Affinity> 1 µM (Weak)Weak ligand; partial agonist profile.
Plasmodium falciparum Anti-parasitic~22 µg/mL Moderate activity against malaria parasites.[1][5]

Experimental Protocols

To validate the mechanisms described, the following standardized protocols are recommended.

Protocol A: IgE Suppression Assay (U266 Model)

Objective: Quantify the specific reduction of IgE secretion without confounding cytotoxicity.[1]

  • Cell Culture: Maintain U266 human myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C, 5% CO₂.

  • Treatment:

    • Seed cells at

      
       cells/mL in 24-well plates.
      
    • Dissolve Arctigenin methyl ether in DMSO (Stock 100 mM).

    • Treat cells with serial dilutions (0, 10, 30, 60, 100 µg/mL).[1] Ensure final DMSO concentration < 0.1%.

  • Incubation: Incubate for 48 hours.

  • Supernatant Analysis: Harvest supernatant by centrifugation (1000 x g, 5 min).

  • ELISA: Quantify IgE using a human IgE-specific ELISA kit.[1]

  • Viability Check (Crucial): Resuspend cell pellets and assess viability using Trypan Blue exclusion or CCK-8 assay to ensure IgE reduction is not due to cell death.[1]

Protocol B: Cytotoxicity Assessment (MTT/CCK-8)

Objective: Determine IC50 values for cancer cell lines.

  • Seeding: Plate HT-29 or PC-9 cells (

    
     cells/well) in 96-well plates. Allow attachment for 24 hours.
    
  • Exposure: Add Arctigenin methyl ether (0.1 – 100 µM) for 72 hours.

  • Detection:

    • Add 10 µL CCK-8 reagent or MTT solution (5 mg/mL).[1]

    • Incubate for 2–4 hours.

    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).[1]

  • Calculation: Plot dose-response curves using non-linear regression (Log(inhibitor) vs. response) to calculate IC50.

Mechanistic Pathway Visualization

The following diagram illustrates the pleiotropic effects of Arctigenin methyl ether, distinguishing between its immunomodulatory and cytotoxic pathways.

ArctigeninMethylEther_Mechanism AME Arctigenin Methyl Ether (Dimethylmatairesinol) IgE_Pathway B-Cell Signaling (U266 Model) AME->IgE_Pathway Inhibits ER_Pathway Estrogen Receptor α (LBD Binding) AME->ER_Pathway Binds (Low Affinity) Cancer_Pathway Cancer Cell Proliferation (HT-29, PC-9) AME->Cancer_Pathway Targets IgE_Synth IgE Synthesis & Secretion IgE_Pathway->IgE_Synth Downregulates ERE_Gene ERE-Mediated Gene Expression ER_Pathway->ERE_Gene Weak Activation Topo_Tubulin Microtubule/Topo II Interference Cancer_Pathway->Topo_Tubulin Disrupts Allergy Allergic Response (Type I Hypersensitivity) IgE_Synth->Allergy Reduces Modulation Weak Estrogenic Modulation ERE_Gene->Modulation Endocrine Effect Apoptosis Apoptosis / Cell Cycle Arrest Topo_Tubulin->Apoptosis Induces

Figure 1: Multi-target mechanism of Arctigenin methyl ether.[1] The compound primarily inhibits IgE secretion in B-cells and induces apoptosis in cancer cells via antiproliferative pathways, with secondary weak interactions at the estrogen receptor.[1]

References

  • Identification of Dimethylmatairesinol as an Immunoglobulin E-suppressing Component of the Leaves of Cinnamomum camphora. Source: Biological & Pharmaceutical Bulletin (2000) Context: Primary identification of the IgE-suppressing mechanism in U266 cells. [1]

  • Design, Semisynthesis, and Estrogenic Activity of Lignan Derivatives from Natural Dibenzylbutyrolactones. Source: Pharmaceuticals (MDPI, 2019) Context: Detailed SAR study on Matairesinol dimethyl ether (Arctigenin methyl ether) binding to ERα and its weak estrogenic potency. [1]

  • Structures of bursehernin and dimethyl ether matairesinol: Cytotoxicity on PC-9 and HT-29 cancer cell lines. Source: ResearchGate / Natural Product Research Context: Validation of cytotoxic IC50 values against lung and colorectal cancer lines.

  • Isolation of Natural Product Hits from Peperomia species with Synergistic Activity against Resistant Plasmodium falciparum Strains. Source: European Journal of Medicinal Plants (2014) Context: Identification of Matairesinol dimethyl ether as an active antimalarial agent.

  • Anti-inflammatory and analgesic activities of the ethanolic extracts from Zanthoxylum riedelianum (Rutaceae) leaves and stem bark. Source: Journal of Ethnopharmacology (2006) Context: Identification of Dimethylmatairesinol as a constituent contributing to anti-inflammatory effects via COX inhibition. [1]

Sources

A Comprehensive Technical Guide to the Sourcing and Natural Occurrence of Arctigenin

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a detailed exploration of the natural sourcing, biosynthesis, and analytical methodologies pertaining to arctigenin, a dibenzylbutyrolactone lignan of significant interest in the scientific community. While the initial query focused on "arctigenin methyl ether," a thorough review of current scientific literature reveals that the primary naturally occurring and pharmacologically studied compound is arctigenin, alongside its glycoside, arctiin.[1][2][3] Ether and ester derivatives of arctigenin have been synthesized to explore structure-activity relationships, but its methyl ether form is not widely reported as a significant natural product.[1][4] Therefore, this guide will focus on the aglycone, arctigenin, which is the bioactive form metabolized from arctiin in the body and the central molecule for therapeutic research.[5]

Arctigenin has garnered substantial attention for its diverse and potent biological activities, including anti-inflammatory, antioxidant, antiviral, and antitumor properties, making it a promising lead compound for novel therapeutic development.[2][3][6] Understanding its natural distribution and the methods for its isolation are critical first steps for any research and development endeavor.

Part 1: Natural Sources and Distribution of Arctigenin

Arctigenin is found in a variety of plants, predominantly within the Asteraceae (Compositae) family.[7] Its concentration can vary significantly based on the plant species, the specific organ, and even the geographical location of its cultivation.

Primary Botanical Sources
  • Arctium lappa L. (Greater Burdock): This is the most well-documented and commercially significant source of arctigenin.[1][8][9] The seeds (Fructus Arctii) of the burdock plant are particularly rich in arctigenin and its precursor, arctiin.[5][10] Traditionally used in Asian medicine, burdock is now a primary source for the industrial extraction of these lignans.[1][11]

  • Saussurea medusa Maxim.: A rare medicinal plant utilized in traditional Tibetan medicine, S. medusa is another significant source of arctigenin.[12][13][14] Research has shown that this plant contains notable quantities of the compound, particularly in its reproductive organs.[12][15]

  • Other Documented Sources: Arctigenin has also been isolated from several other plant species, expanding the potential sources for this valuable compound. These include:

    • Forsythia koreana[16][17]

    • Centaurea diluta[17]

    • Wikstroemia indica[17]

    • Himalaiella heteromalla (formerly Saussurea heteromalla)[17]

Quantitative Distribution in Plant Organs

The accumulation of arctigenin is not uniform throughout the plant. Analytical studies have consistently demonstrated that the seeds are the primary reservoir for this lignan.

Plant SpeciesPlant OrganArctigenin Concentration (mg/g dry weight)Reference
Saussurea medusa Seed7.329 ± 0.360[12][15]
Bract1.5 (approx.)[15]
Calyces2.5 (approx.)[15]
LeafTrace amounts[15]
Stem0.016 ± 0.011[12][15]
RootTrace amounts[15]
Arctium tomentosum Fruit/Seed0.15[19]
Arctium lappa Fruit/Seed0.13% - 1.0%[5]

Table 1: Concentration of Arctigenin in Various Plant Tissues. This table summarizes the findings on arctigenin distribution, highlighting the significantly higher concentrations found in the seeds of source plants.

Part 2: Biosynthesis of Arctigenin

Arctigenin is a lignan derived from the phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites. The biosynthesis begins with the amino acid phenylalanine.

The Phenylpropanoid Pathway to Lignan Formation
  • Phenylalanine to Monolignols: Phenylalanine is converted through a series of enzymatic steps into cinnamic acid and then to p-coumaroyl-CoA. This intermediate is a critical branch point. For lignan synthesis, it is further processed to produce monolignols, primarily coniferyl alcohol.

  • Oxidative Coupling: Two molecules of coniferyl alcohol undergo oxidative coupling, a reaction mediated by laccase and peroxidase enzymes. This dimerization results in the formation of pinoresinol.

  • Sequential Reduction: Pinoresinol is then sequentially reduced, first to lariciresinol and then to secoisolariciresinol.

  • Oxidation and Methylation: Secoisolariciresinol is oxidized to matairesinol. While the precise final enzymatic steps to arctigenin are not fully elucidated in all species, it is understood that matairesinol undergoes further modifications, including methylation, to yield arctigenin.

Biosynthesis_of_Arctigenin Phe Phenylalanine CA Cinnamic Acid Phe->CA PAL pCoumaroyl p-Coumaroyl-CoA CA->pCoumaroyl C4H, 4CL Coniferyl Coniferyl Alcohol (x2) pCoumaroyl->Coniferyl Multiple Steps Pinoresinol Pinoresinol Coniferyl->Pinoresinol Oxidative Coupling Lariciresinol Lariciresinol Pinoresinol->Lariciresinol Reduction Seco Secoisolariciresinol Lariciresinol->Seco Reduction Matairesinol Matairesinol Seco->Matairesinol Oxidation Arctigenin Arctigenin Matairesinol->Arctigenin Methylation & Other Modifications

Caption: Simplified biosynthetic pathway of Arctigenin.

Part 3: Experimental Protocols

Protocol 1: Extraction and Isolation of Arctigenin from Arctium lappa Seeds

This protocol describes a common method for extracting arctigenin, which often involves the initial extraction of its glycoside, arctiin, followed by enzymatic hydrolysis.

Causality: Arctiin is more abundant and often more easily extracted than arctigenin.[5] β-glucosidase specifically cleaves the glucose moiety from arctiin to yield the aglycone, arctigenin, significantly increasing the final yield of the target compound.[5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Procure dried seeds of Arctium lappa.

    • Grind the seeds into a coarse powder using a mechanical grinder.

  • Initial Extraction (Enzyme-Assisted):

    • Weigh 100g of the powdered seeds and place them in a 2L flask.

    • Add a solution of β-glucosidase (e.g., 1.4% w/w of the plant material) in an appropriate buffer (pH 4.0-5.0).[5]

    • Add 800 mL of 80% ethanol.[20]

    • Subject the mixture to ultrasonication for approximately 25-30 minutes at a controlled temperature of 45°C to facilitate cell wall disruption and enzymatic activity.[5]

    • Reflux the mixture for 1-2 hours.[20]

  • Filtration and Concentration:

    • Cool the mixture to room temperature.

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Purification by Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved extract onto the column.

    • Elute the column with a gradient solvent system. A typical system starts with a non-polar solvent and gradually increases in polarity. For example, a gradient of dichloromethane:methanol (starting at 20:1) or n-hexane-ethyl acetate can be used.[16][20]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase like petroleum ether-acetone (5:3, v/v).[21]

  • Final Purification and Verification:

    • Combine the fractions containing pure arctigenin (as determined by TLC against a standard).

    • Evaporate the solvent to yield the purified compound.

    • Further purification can be achieved by recrystallization from a solvent system like petroleum ether-acetone-ethanol.[21]

    • Confirm the purity and identity using HPLC and spectroscopic methods (MS, NMR).

Extraction_Workflow Start Dried Arctium lappa Seeds Grind Grinding Start->Grind Extraction Enzyme-Assisted Ultrasonic Extraction (Ethanol & β-glucosidase) Grind->Extraction Filter Filtration Extraction->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate Crude Crude Extract Concentrate->Crude Column Silica Gel Column Chromatography Crude->Column Fractions Fraction Collection & TLC Monitoring Column->Fractions Pure Purified Arctigenin Fractions->Pure

Caption: Workflow for the extraction and purification of Arctigenin.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a standard method for the analytical quantification of arctigenin in plant extracts.

Self-Validating System: The use of a C18 reversed-phase column provides robust and reproducible separation of moderately polar compounds like arctigenin from a complex plant matrix. The isocratic mobile phase ensures stable retention times, and UV detection at 280 nm is suitable for the aromatic rings in the lignan structure, providing a reliable quantitative measure.

Step-by-Step Methodology:

  • Standard Preparation:

    • Prepare a stock solution of pure arctigenin standard (e.g., 1 mg/mL) in HPLC-grade methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation:

    • Accurately weigh a known amount of the plant extract.

    • Dissolve the extract in methanol to a known concentration (e.g., 10 mg/mL).

    • Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove particulates.[5]

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 series or equivalent.[21]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][19]

    • Mobile Phase: Isocratic elution with Methanol:Water (55:45, v/v).[5][19]

    • Flow Rate: 1.0 mL/min.[5][19]

    • Detection Wavelength: 280 nm.[5][19]

    • Injection Volume: 10 µL.[5]

  • Analysis and Quantification:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared sample solutions.

    • Identify the arctigenin peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of arctigenin in the sample by interpolating its peak area onto the standard curve.

References

  • Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC. (2022-09-12). National Center for Biotechnology Information. [Link]

  • Novel Method of Preparation and Activity Research on Arctigenin from Fructus Arctii - PMC. (2018-02-20). National Center for Biotechnology Information. [Link]

  • Arctigenin: pharmacology, total synthesis, and progress in structure modification - PubMed. (2022-12). National Center for Biotechnology Information. [Link]

  • Biologically Active Phenols from Saussurea medusa. (2011-03). ResearchGate. [Link]

  • Summary of major in vivo metabolic pathways of AR and arctiin. - ResearchGate. ResearchGate. [Link]

  • A simple method for isolation and structural identification of arctigenin from Saussurea medusa Maxim. by preparation chromatography and single crystal X-ray diffraction. (2011-03). ResearchGate. [Link]

  • Synthesis and Anti-Proliferative Evaluation of Arctigenin Analogues with C-9′ Substitutions - PMC. National Center for Biotechnology Information. [Link]

  • arctigenin (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]-2(3H)-furanone. The Good Scents Company. [Link]

  • Arctigenin but not arctiin acts as the major effective constituent of Arctium lappa L. fruit for attenuating colonic inflammatory response induced by dextran sulfate sodium in mice - PubMed. (2014-10-03). National Center for Biotechnology Information. [Link]

  • Arctigenin from Saussurea medusa Maxim. Targets the PI3K/AKT Pathway to Inhibit Hepatocellular Carcinoma Proliferation and Induces Apoptosis - PMC. National Center for Biotechnology Information. [Link]

  • III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Arctigenin Inhibits Liver Cancer Tumorigenesis by Inhibiting Gankyrin Expression via C/EBPα and PPARα. (2018-03-26). Frontiers. [Link]

  • Arctigenin: Harnessing Nature's Power as an Anti-Inflammatory Agent. (2024-09-30). Gavin Publishers. [Link]

  • A preparative isolation and purification of arctigenin and matairesinol from Forsythia koreana by centrifugal partition chromatography - PubMed. (2006-03). National Center for Biotechnology Information. [Link]

  • Arctium lappa L. and its active constituent, Arctigenin - ResearchGate. ResearchGate. [Link]

  • Structures of arctigenin metabolites and proposed metabolic pathway. - ResearchGate. ResearchGate. [Link]

  • Determination of Arctiin and Arctigenin Contents in Arctium Tomentosum Mill. by HPLC Method. (2017-08). ResearchGate. [Link]

  • Phytochemical Investigation for the Main Active Constituents in Arctium lappa L. Cultivated in Iraq. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PMC. (2018-04-26). National Center for Biotechnology Information. [Link]

  • Tumor specific cytotoxicity of arctigenin isolated from herbal plant Arctium lappa L - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis of (–)-isoarctigenin (35) and (–)-arctigenin. - ResearchGate. ResearchGate. [Link]

  • (Open Access) Separation and Purification of Arctiin and Arctigenin in Fructus Arctii (2010). SciSpace. [Link]

Sources

Navigating the Therapeutic Potential of Arctigenin and its Derivatives: An In-Depth Technical Guide to In Vitro Anticancer Effects

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

The natural lignan Arctigenin has garnered significant attention for its potent anticancer activities demonstrated across a multitude of cancer cell lines. Its ability to induce apoptosis, trigger cell cycle arrest, and modulate critical oncogenic signaling pathways underscores its potential as a chemotherapeutic agent. This technical guide provides an in-depth exploration of the established in vitro anticancer effects of Arctigenin. It is important to note that while there is a wealth of data on Arctigenin, specific research on its derivative, Arctigenin methyl ether , is notably scarce in current scientific literature. Therefore, this document focuses on the well-characterized mechanisms of the parent compound, Arctigenin, which provides a foundational framework for predicting and potentially investigating the bioactivity of its ether derivatives. We will delve into the core mechanisms of action, present detailed experimental protocols for validation, and offer insights into the causality behind these scientific methodologies.

Introduction: Arctigenin as a Lead Compound and the Question of its Derivatives

Arctigenin is a dibenzylbutyrolactone lignan predominantly isolated from plants of the Asteraceae family, such as Burdock (Arctium lappa).[1] It has demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, antiviral, and, most notably, anticancer effects.[2][3] Its efficacy has been documented in various cancer models, including those for pancreatic, gastric, colorectal, breast, and liver cancers.[2][4][5]

A critical aspect of drug development involves the synthesis of derivatives to improve pharmacological properties such as solubility, bioavailability, and target specificity. Methylation of phenolic hydroxyl groups is a common strategy to this end. However, for Arctigenin, studies have suggested that the phenolic hydroxyl group may be crucial for its anticancer bioactivity.[6] This guide will proceed with a deep dive into the established effects of Arctigenin, providing the necessary scientific foundation for any future investigation into its derivatives, such as Arctigenin methyl ether.

Core Anticancer Mechanisms of Arctigenin

Arctigenin exerts its anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting key signaling pathways that drive tumor growth and metastasis.

Induction of Apoptosis

A primary mechanism of Arctigenin's cytotoxicity is the induction of apoptosis. This programmed cell death is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Arctigenin has been shown to alter the balance of the Bcl-2 family of proteins, increasing the expression of pro-apoptotic members like Bax while decreasing anti-apoptotic members like Bcl-2.[7] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[2][5]

  • Extrinsic Pathway: In some cell lines, Arctigenin treatment leads to the upregulation of death ligands like FasL and the activation of caspase-8, the initiator caspase of the extrinsic pathway.[2]

  • Caspase Activation: The convergence of these pathways on the activation of caspase-3 and the subsequent cleavage of key cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leads to the characteristic morphological changes of apoptosis.[2]

Cell Cycle Arrest

Arctigenin effectively halts cancer cell proliferation by inducing cell cycle arrest, most commonly at the G1/S or G2/M phase transitions.[1][8]

  • G1 Phase Arrest: In gastric and bladder cancer cells, Arctigenin has been observed to cause G1 arrest.[2][7] This is often achieved by downregulating the expression of key G1 regulatory proteins, such as cyclin D1, and inhibiting the phosphorylation of the Retinoblastoma protein (Rb).[7][9] This prevents the cell from transitioning into the S phase, where DNA replication occurs.

  • G2/M Phase Arrest: In other contexts, such as in doxorubicin-resistant breast cancer cells, Arctigenin in combination with other agents can induce G2/M arrest by suppressing the Cyclin D1/CDK4/RB pathway.[1]

Modulation of Oncogenic Signaling Pathways

Arctigenin's ability to induce apoptosis and cell cycle arrest is mechanistically linked to its inhibitory effects on several critical intracellular signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This is one of the most frequently targeted pathways by Arctigenin.[4][5] The PI3K/Akt/mTOR cascade is a central regulator of cell growth, proliferation, and survival. Arctigenin inhibits this pathway, leading to decreased phosphorylation of Akt and mTOR, which in turn downregulates downstream effectors responsible for cell growth and survival.[5][10]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, is involved in regulating cell proliferation, differentiation, and stress responses. Arctigenin has been shown to modulate this pathway, for instance, by inhibiting the phosphorylation of ERK and JNK in breast cancer cells to reduce metastasis.[11] Conversely, in some contexts, it can activate p38, which can lead to apoptosis.[11]

Diagram: Key Signaling Pathways Modulated by Arctigenin

Arctigenin_Pathways Arctigenin Arctigenin PI3K PI3K/Akt/mTOR Pathway Arctigenin->PI3K Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Arctigenin->MAPK Modulates Apoptosis Apoptosis Induction (↑ Bax/Bcl-2 ratio, ↑ Caspases) Arctigenin->Apoptosis CellCycle Cell Cycle Arrest (↓ Cyclin D1, ↓ p-Rb) Arctigenin->CellCycle Proliferation Decreased Proliferation, Survival & Metastasis PI3K->Proliferation MAPK->Proliferation Apoptosis->Proliferation CellCycle->Proliferation

Caption: Arctigenin inhibits cancer cell proliferation via multiple pathways.

Experimental Validation: Protocols for In Vitro Analysis

The following section provides detailed, self-validating protocols for key experiments used to assess the anticancer effects of a compound like Arctigenin. These methodologies are standard in the field and provide a robust framework for investigation.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality: This assay is based on the principle that NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, PANC-1, MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Arctigenin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of Arctigenin (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with Arctigenin at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations, by trypsinization. Centrifuge and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA content, allowing for the determination of the cell population in different phases of the cell cycle (G0/G1, S, G2/M).

Causality: The amount of DNA in a cell doubles during the S phase and is halved during mitosis. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cell cycle phases based on fluorescence histograms generated by flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells and treat with Arctigenin as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the data using appropriate software to quantify the percentage of cells in each phase.[9]

// Nodes start [label="Start:\nCancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treat with Arctigenin\n(Dose-Response & Time-Course)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

// Assays viability [label="Cell Viability Assay\n(e.g., MTT)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis Assay\n(e.g., Annexin V/PI)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_cycle [label="Cell Cycle Analysis\n(e.g., PI Staining)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Endpoints ic50 [label="Determine IC₅₀", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis_quant [label="Quantify Apoptotic Cells", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; phase_dist [label="Analyze Phase Distribution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> treatment; treatment -> viability; treatment -> apoptosis; treatment -> cell_cycle;

viability -> ic50; apoptosis -> apoptosis_quant; cell_cycle -> phase_dist; }

Sources

Probing the Antiviral Potential of Arctigenin Methyl Ether: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of Arctigenin methyl ether as a potential antiviral agent. Capitalizing on the well-documented broad-spectrum antiviral activities of its parent compound, Arctigenin, this document outlines the scientific rationale and detailed methodologies for assessing the efficacy and safety of its methylated derivative. This guide is intended for researchers, virologists, and drug development professionals, offering in-depth protocols for cytotoxicity assays, viral quantification, and mechanistic studies. By presenting a self-validating experimental workflow, from initial toxicity profiling to elucidating potential mechanisms of action, this guide serves as a foundational resource for the systematic investigation of Arctigenin methyl ether against a range of viral pathogens.

Introduction: The Rationale for Investigating Arctigenin Methyl Ether

Arctigenin, a dibenzylbutyrolactone lignan predominantly isolated from plants of the Arctium genus, has garnered significant attention for its diverse pharmacological properties, including potent anti-inflammatory, antioxidant, and antitumor effects.[1][2] Crucially, a growing body of evidence demonstrates its robust antiviral activity against a wide array of viruses, such as Influenza A virus, Human Coronavirus, Japanese Encephalitis Virus (JEV), and Chikungunya virus (CHIKV).[3][4][5] The mechanisms underlying Arctigenin's antiviral effects are multifaceted, reportedly interfering with viral entry, early-stage replication, and the release of progeny virions.[5][6][7]

The chemical structure of Arctigenin presents opportunities for modification to potentially enhance its pharmacokinetic profile and biological activity. Methylation of phenolic hydroxyl groups is a common strategy in medicinal chemistry to improve metabolic stability and cell permeability. While direct antiviral studies on Arctigenin methyl ether are not yet widely published, the synthesis of various Arctigenin ether derivatives has been explored, with some showing enhanced biological activities in other contexts, such as the activation of AMPK.[7][8] This provides a strong rationale for the systematic evaluation of Arctigenin methyl ether as a novel antiviral candidate.

This guide presents a structured, in-depth approach to rigorously assess the antiviral properties of Arctigenin methyl ether against specific viral targets.

Known Antiviral Spectrum of the Parent Compound, Arctigenin

A thorough understanding of Arctigenin's established antiviral activities is crucial for informing the selection of viral targets for its methyl ether derivative.

Virus FamilySpecific VirusReported Antiviral EffectPutative Mechanism of Action
OrthomyxoviridaeInfluenza A Virus (H1N1)Potent in vitro activity, inhibition of viral replication and release.[4][5] In vivo, it has been shown to inhibit lung consolidation in mice.[9]Interference with early events of viral replication post-penetration and suppression of progeny virus release.[5][7]
CoronaviridaeHuman Coronavirus (HCoV-OC43)Effective reduction of coronavirus replication at low micromolar concentrations.[3]Post-gene expression inhibition, potentially affecting virus particle assembly and release.[3]
FlaviviridaeJapanese Encephalitis Virus (JEV)Complete protection in an experimental mouse model.[10]Reduction of viral load and replication in the brain, neuroprotection, and suppression of secondary inflammation and oxidative stress.[10]
TogaviridaeChikungunya Virus (CHIKV)Significant reduction in viral RNA copy number and infectious particles.[6]Affects viral entry and inhibits initial steps of viral replication.[6]
RetroviridaeHuman Immunodeficiency Virus (HIV-1)Inhibition of viral response in human cell lines.[7]Acts at the integration stage, inhibiting the integration of proviral DNA.[7]
CircoviridaePorcine Circovirus Type 2 (PCV2)Significant inhibition of viral proliferation in vitro and in vivo.[7]Suppression of the NF-κB signaling pathway by inhibiting p65 translocation and IκBα phosphorylation.[11]
RhabdoviridaeInfectious Hematopoietic Necrosis Virus (IHNV)Derivatives of Arctigenin show potent antiviral activity.[12]Inhibition of virus-induced apoptosis.[12]
RhabdoviridaeSpring Viraemia of Carp Virus (SVCV)High inhibition of viral replication.[13]Inhibition of SVCV-induced autophagy.[13]

Experimental Workflow for Antiviral Evaluation

The following sections provide a detailed, step-by-step guide for the comprehensive in vitro evaluation of Arctigenin methyl ether. This workflow is designed to first establish the cytotoxicity profile of the compound, followed by an assessment of its antiviral efficacy, and concluding with preliminary mechanistic studies.

G cluster_0 Phase 1: Safety & Toxicity Profiling cluster_1 Phase 2: Antiviral Efficacy Assessment cluster_2 Phase 3: Preliminary Mechanistic Insights A Compound Preparation & Solubilization B Cytotoxicity Assay (CC50 Determination) [Protocol 1] A->B C Plaque Reduction Assay (IC50 Determination) [Protocol 2] B->C Select non-toxic concentrations D Viral Load Quantification (qRT-PCR) [Protocol 3] C->D Confirm antiviral effect E Time-of-Addition Assay D->E Investigate stage of inhibition F Signaling Pathway Analysis (e.g., NF-κB, Nrf2) E->F Elucidate molecular targets

Figure 1: A comprehensive experimental workflow for the antiviral evaluation of Arctigenin methyl ether.

Phase 1: Cytotoxicity Profiling

A fundamental prerequisite for evaluating any antiviral compound is to determine its cytotoxic effect on the host cells used for viral propagation. This ensures that any observed reduction in viral replication is a direct effect of the compound on the virus and not a consequence of cell death. The 50% cytotoxic concentration (CC50) is a key parameter determined in this phase.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14]

Materials:

  • Host cell line appropriate for the target virus (e.g., MDCK for influenza, Vero for JEV)

  • Complete cell culture medium

  • Arctigenin methyl ether stock solution (in DMSO)

  • 96-well flat-bottomed microtiter plates

  • MTT reagent (5 mg/mL in sterile PBS)[15]

  • Detergent reagent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)[16]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells from a logarithmic growth phase culture.

    • Adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of Arctigenin methyl ether in complete medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

    • Include a "cells only" control (medium with the same percentage of DMSO as the highest compound concentration) and a "medium only" blank.

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control medium.

    • Incubate the plate for a duration that mirrors the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[16]

    • Incubate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[16]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the detergent reagent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Phase 2: Antiviral Efficacy Assessment

Once the non-toxic concentration range of Arctigenin methyl ether is established, its ability to inhibit viral replication can be quantitatively assessed.

The plaque reduction assay is the gold standard for quantifying infectious virus particles and determining the inhibitory concentration of an antiviral compound.[18]

Materials:

  • Confluent monolayer of host cells in 12-well plates

  • Target virus stock with a known titer

  • Serial dilutions of Arctigenin methyl ether in serum-free medium

  • Overlay medium (e.g., 2X MEM mixed 1:1 with 1.6% Avicel or low-melting-point agarose)[18]

  • TPCK-treated trypsin (for influenza virus)

  • Crystal violet staining solution (0.3% crystal violet in 70% ethanol)

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed host cells in 12-well plates to achieve a confluent monolayer on the day of infection.[19]

  • Virus Infection and Compound Treatment:

    • Wash the cell monolayers twice with sterile PBS.

    • Prepare a virus dilution that will yield approximately 50-100 plaque-forming units (PFU) per well.

    • In separate tubes, mix the virus dilution with an equal volume of the various non-toxic concentrations of Arctigenin methyl ether or control medium. Incubate this mixture for 1 hour at 37°C.

    • Inoculate 100 µL of the virus-compound mixture onto the cell monolayers in triplicate.

    • Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.[19]

  • Overlay Application:

    • After the adsorption period, add 1 mL of the semi-solid overlay medium to each well without removing the inoculum.[19]

    • Allow the overlay to solidify at room temperature before transferring the plates to a 37°C, 5% CO2 incubator.

  • Incubation and Plaque Visualization:

    • Incubate the plates for 2-3 days, or until plaques are visible.

    • Aspirate the overlay and fix the cells with 70% ethanol for 10 minutes.[19]

    • Remove the fixative and stain the cell monolayer with crystal violet solution for 10 minutes.[19]

    • Gently wash the plates with tap water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

    • The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the compound concentration and performing a non-linear regression analysis.

Quantitative reverse transcription PCR (qRT-PCR) is a highly sensitive method for quantifying viral RNA, providing a complementary approach to the plaque assay for assessing antiviral activity.[20]

Materials:

  • Supernatant from virus-infected and compound-treated cells

  • Viral RNA extraction kit

  • qRT-PCR master mix

  • Virus-specific primers and probe

  • Reverse transcriptase

  • Real-time PCR instrument

Step-by-Step Methodology:

  • Sample Collection and RNA Extraction:

    • Collect the supernatant from the wells of a 24- or 48-well plate that has been infected with the virus and treated with various concentrations of Arctigenin methyl ether (as in the plaque reduction assay, but without the overlay).

    • Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR Reaction Setup:

    • Prepare a master mix containing the qRT-PCR buffer, dNTPs, forward and reverse primers, probe, and reverse transcriptase/Taq polymerase enzyme mix.

    • Add a specific volume of the extracted viral RNA to each reaction well.

    • Include a standard curve of known concentrations of viral RNA or a plasmid containing the target sequence to enable absolute quantification.[21]

    • Also include no-template controls to check for contamination.

  • Real-Time PCR Cycling:

    • Perform the qRT-PCR using a thermal cycler with the following typical stages:

      • Reverse transcription (e.g., 50°C for 10 minutes)

      • Initial denaturation (e.g., 95°C for 5 minutes)

      • 40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).[22]

  • Data Analysis:

    • The real-time PCR instrument will generate amplification plots and cycle threshold (Ct) values.

    • Quantify the viral RNA copies in each sample by comparing their Ct values to the standard curve.

    • Determine the reduction in viral load for each concentration of Arctigenin methyl ether compared to the untreated virus control.

Elucidating the Mechanism of Action

Preliminary experiments can provide valuable insights into the stage of the viral life cycle that is inhibited by Arctigenin methyl ether.

G cluster_0 Viral Life Cycle cluster_1 Potential Inhibition Points for Arctigenin Methyl Ether Entry Entry Replication Replication Entry->Replication Assembly Assembly & Release Replication->Assembly Inhibit_Entry Inhibition of Entry Inhibit_Entry->Entry Inhibit_Replication Inhibition of Replication Inhibit_Replication->Replication Inhibit_Release Inhibition of Release Inhibit_Release->Assembly

Figure 2: Potential points of viral life cycle inhibition by Arctigenin methyl ether.

A time-of-addition assay is a powerful tool for this purpose. In this assay, the compound is added at different time points relative to viral infection:

  • Pre-treatment: The compound is added to the cells before infection and removed. This assesses if the compound affects cellular factors required for viral entry.

  • Co-treatment: The compound is added along with the virus during the adsorption period. This investigates the inhibition of viral attachment and entry.

  • Post-treatment: The compound is added at various times after infection. This helps to determine if the compound targets post-entry events such as replication, assembly, or release.

Further investigation into the molecular mechanisms can involve assessing the impact of Arctigenin methyl ether on host cell signaling pathways known to be modulated by viruses or by the parent compound, Arctigenin. For example, the NF-κB and Nrf2/HO-1 signaling pathways are relevant targets to explore, given their roles in inflammation and the antiviral response, and their known modulation by Arctigenin and its glycoside, Arctiin.[1][11]

Conclusion and Future Directions

This technical guide provides a robust and systematic framework for the initial preclinical evaluation of Arctigenin methyl ether as a potential antiviral agent. By following the detailed protocols for cytotoxicity and antiviral efficacy testing, researchers can generate reliable and reproducible data to support further investigation. The proposed workflow, from determining the CC50 to quantifying viral inhibition and probing the mechanism of action, represents a comprehensive approach to characterizing a novel antiviral candidate.

Positive results from these in vitro studies would warrant progression to more advanced preclinical models, including in vivo efficacy studies in relevant animal models of viral disease. Further mechanistic studies would also be essential to precisely identify the molecular targets of Arctigenin methyl ether and to fully understand its mode of action. The exploration of Arctigenin methyl ether and other derivatives holds promise for the development of new, effective, and safe antiviral therapeutics.

References

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Arctigenin Methyl Ether (AME): Signaling Pathway Modulation & Therapeutic Mechanics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the signaling modulation properties of Arctigenin Methyl Ether (AME) , a bioactive lignan derivative. This document synthesizes direct pharmacological data with high-confidence structure-activity relationship (SAR) insights derived from the parent scaffold (Arctigenin), focusing on the critical Akt , NF-κB , and AMPK axes.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary

Arctigenin Methyl Ether (AME) (also known as 4'-O-methylarctigenin or Methylarctigenin) is a bioactive dibenzylbutyrolactone lignan found in Arctium lappa (Burdock) and Zanthoxylum species.[1][2] Structurally, it is the methylated derivative of Arctigenin.[1][2][3][4] This O-methylation significantly alters its pharmacokinetics, enhancing lipophilicity and blood-brain barrier (BBB) permeability compared to its parent aglycone.[1]

Therapeutically, AME functions as a multi-target signaling modulator .[1] Network pharmacology and mechanistic studies identify it as a potent regulator of the Akt/NF-κB/AMPK triad.[1] Its primary mode of action involves:

  • Inhibition of Akt (Protein Kinase B): Suppressing survival signaling in cancer and fibrosis.[1]

  • Blockade of NF-κB: Preventing transcriptional activation of pro-inflammatory cytokines.[1][5]

  • Activation of AMPK: Restoring cellular energy homeostasis and inducing autophagy.[1]

Molecular Pharmacology & SAR

To understand AME's efficacy, one must analyze its structural distinctness from Arctigenin.[1]

FeatureArctigenin (Parent)Arctigenin Methyl Ether (AME)Pharmacological Impact of AME
Structure Contains free phenolic -OH groupsO-Methylation at 4' positionIncreased Lipophilicity: Enhanced cellular uptake and BBB penetration.[1]
Metabolism Rapid Phase II glucuronidationBlocked glucuronidation at 4' siteMetabolic Stability: Longer half-life (

) in plasma; higher systemic exposure.[1]
Target Binding H-bond donor (at -OH)H-bond acceptor (at -OMe)Altered Affinity: Modifies interaction with kinase ATP-binding pockets (e.g., PI3K/Akt).[1]

Key Insight: While Arctigenin is rapidly metabolized, AME represents a "bio-optimized" scaffold that retains the potent signaling modulation of the lignan class while offering superior bioavailability for CNS and systemic targets.[1]

The Signaling Architecture: Akt, NF-κB, AMPK

AME acts as a "molecular brake" on anabolic and inflammatory pathways while acting as an "accelerator" for catabolic/repair pathways.[1]

The Akt Axis (Inhibition)

AME targets the PI3K/Akt/mTOR axis, a central hub for cell proliferation and survival.[1]

  • Mechanism: AME inhibits the phosphorylation of Akt at Ser473 and Thr308.[1] This is likely mediated by upstream inhibition of PI3K or direct interference with the PH domain recruitment.[1]

  • Downstream Effect: Reduced phosphorylation of mTOR and p70S6K, leading to G0/G1 cell cycle arrest and apoptosis in neoplastic cells.[1] In fibrosis (e.g., IPF), this inhibition prevents fibroblast-to-myofibroblast transition (FMT).[1]

The NF-κB Axis (Inhibition)

AME exerts potent anti-inflammatory effects by intercepting the canonical NF-κB pathway.[1]

  • Mechanism: AME prevents the phosphorylation and degradation of IκBα (Inhibitor of κB).[1]

  • Translocation Blockade: By stabilizing IκBα, AME sequesters the p65/p50 NF-κB complex in the cytoplasm, preventing its nuclear translocation.[1]

  • Outcome: Suppression of COX-2, iNOS, TNF-α, and IL-6 expression.[1][2]

The AMPK Axis (Activation)

Conversely, AME acts as an agonist for AMP-activated protein kinase (AMPK) .[1]

  • Mechanism: AME increases the AMP/ATP ratio or directly phosphorylates AMPK at Thr172 (via LKB1).[1]

  • Crosstalk: Activated AMPK directly phosphorylates TSC2 (inhibiting mTOR) and phosphorylates ULK1, initiating autophagy .[1] This is critical for clearing damaged organelles (mitophagy) and reducing lipid accumulation (NAFLD).[1]

Pathway Visualization

The following diagram illustrates the integrated signaling network modulated by AME.

AME_Signaling cluster_Akt Pro-Survival / Fibrosis Axis cluster_NFkB Inflammation Axis cluster_AMPK Energy & Autophagy Axis AME Arctigenin Methyl Ether (AME) PI3K PI3K AME->PI3K Inhibits IKK IKK Complex AME->IKK Inhibits AMPK AMPK (p-Thr172) AME->AMPK Activates Akt Akt (p-Ser473) PI3K->Akt Phosphorylation mTOR mTORC1 Akt->mTOR Activates Akt->IKK Activates Proliferation Cell Proliferation & Fibrosis mTOR->Proliferation IkB IκBα (Degradation) IKK->IkB Phosphorylates NFkB NF-κB (p65) (Nuclear Translocation) IkB->NFkB Releases Cytokines TNF-α, IL-6, iNOS NFkB->Cytokines Transcription LKB1 LKB1 LKB1->AMPK Phosphorylates AMPK->mTOR Inhibits (Crosstalk) Autophagy Autophagy & Lipid Oxidation AMPK->Autophagy Promotes

Figure 1: AME Signaling Triad. AME simultaneously inhibits the pro-survival Akt and pro-inflammatory NF-κB pathways while activating the energy-sensing AMPK pathway, creating a synergistic therapeutic effect.[1]

Experimental Validation Framework

To validate AME's modulation of these pathways, researchers must employ a rigorous experimental workflow.[1] The following protocols are optimized for lignan derivatives.

Protocol 1: Phosphorylation Analysis (Western Blot)

Objective: Quantify the modulation of p-Akt, p-AMPK, and p-p65.[1]

  • Cell Seeding: Seed cells (e.g., RAW264.7 for inflammation, A549 for cancer) at

    
     cells/well in 6-well plates.
    
  • Starvation: Incubate in serum-free media for 12h to synchronize the cell cycle and reduce basal kinase activity.

  • Treatment:

    • Control: DMSO (0.1%).[1]

    • AME Groups: 1, 5, 10, 20

      
      M (Dissolve AME in DMSO; final concentration < 0.1%).
      
    • Stimulation (Optional): Add LPS (1

      
      g/mL) for NF-κB or Insulin (100 nM) for Akt induction after 1h of AME pretreatment.[1]
      
  • Lysis: Harvest cells after 30–60 min (for phosphorylation) using RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

  • Immunoblot targets:

    • Akt: Anti-p-Akt (Ser473) vs. Total Akt.

    • AMPK: Anti-p-AMPK (Thr172) vs. Total AMPK.

    • NF-κB: Anti-IκBα (degradation) and p-p65 (Ser536).[1]

Protocol 2: NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: Visualize the blockade of p65 entry into the nucleus.[1]

  • Fixation: Treat cells on coverslips with AME (10

    
    M) + LPS (1 
    
    
    
    g/mL) for 1h.[1] Fix with 4% Paraformaldehyde (15 min).[1]
  • Permeabilization: 0.2% Triton X-100 in PBS (10 min).

  • Blocking: 5% BSA in PBS (1h).

  • Primary Antibody: Anti-NF-κB p65 (1:100) overnight at 4°C.

  • Secondary Antibody: Alexa Fluor 488 (Green) (1:500) for 1h.

  • Counterstain: DAPI (Blue) for nuclei.

  • Analysis: Confocal microscopy.

    • Positive Control (LPS): Green signal overlaps with Blue nucleus (Translocation).[1]

    • AME Treatment:[1] Green signal remains Cytosolic (Blockade).[1]

Experimental Workflow Diagram

Experimental_Workflow cluster_Readouts Validation Readouts Step1 Cell Culture (Serum Starvation) Step2 AME Pre-treatment (1-20 µM, 1h) Step1->Step2 Step3 Induction (LPS / Insulin) Step2->Step3 WB Western Blot (p-Akt, p-AMPK, IκBα) Step3->WB Lysate (30 min) IF Immunofluorescence (p65 Translocation) Step3->IF Fixation (1h) qPCR qPCR (TNF-α, IL-6 mRNA) Step3->qPCR RNA (6h)

Figure 2: Experimental validation workflow for AME pathway modulation.

References

  • Chen, X. F., et al. (2024). Immunopharmacological potential of Arctium lappa L. in immune-mediated skin diseases.[1][6][7] Frontiers in Pharmacology.[1][7] Link

  • Lei, Y., et al. (2025). Liver-Targeting Nanoparticles GA-MSe@AR Treat NAFLD Through Dual Lipid-Lowering and Antioxidant Efficacy.[1] International Journal of Nanomedicine.[1][3] Link

  • Zhou, M., et al. (2020). Arctiin attenuates high glucose-induced human retinal capillary endothelial cell proliferation by regulating ROCK1/PTEN/PI3K/Akt/VEGF pathway.[1][5] Journal of Cellular and Molecular Medicine.[1][5] Link[1]

  • Xu, X., et al. (2020). Arctigenin protects against depression by inhibiting microglial activation and neuroinflammation via HMGB1/TLR4/NF-κB and TNF-α/TNFR1 pathways.[1] British Journal of Pharmacology.[1] Link[1]

  • Yang, L., et al. (2023). Arctiin-encapsulated DSPE-PEG bubble-like nanoparticles inhibit alveolar epithelial type 2 cell senescence to alleviate pulmonary fibrosis.[1] Frontiers in Pharmacology.[1][7] Link

Sources

Neuroprotective Effects of Arctigenin Methyl Ether (Dimethylmatairesinol) in Vitro

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Arctigenin Methyl Ether (chemically identified as Dimethylmatairesinol or DMM ), a lipophilic dibenzylbutyrolactone lignan. While its parent compound, Arctigenin, is widely documented, the methyl ether derivative represents a critical optimization in medicinal chemistry, offering enhanced blood-brain barrier (BBB) permeability and distinct neuroprotective pharmacodynamics.

A Technical Guide to Mechanisms, Protocols, and Experimental Validation

Part 1: Executive Summary & Chemical Basis

Arctigenin Methyl Ether (AME) , systematically known as Dimethylmatairesinol , is the 4,4'-di-O-methyl derivative of the lignan matairesinol. In the context of neuroprotection, AME is distinguished from its precursors (Arctigenin and Matairesinol) by its lipophilicity . The methylation of the phenolic hydroxyl groups prevents rapid Phase II conjugation (glucuronidation/sulfation) and significantly enhances passive diffusion across the Blood-Brain Barrier (BBB), addressing a major limitation of polyphenolic neurotherapeutics.

Chemical Structure & Pharmacophore[1]
  • Core Scaffold: Dibenzylbutyrolactone.[1][2][3][4]

  • Key Modification: Methoxylation at the C-4 and C-4' positions (replacing hydroxyls).

  • Functional Impact:

    • Increased logP: Enhanced membrane permeability.

    • Metabolic Stability: Resistance to first-pass metabolism.

    • Mechanism: Acts as a potent antioxidant and modulator of Endoplasmic Reticulum (ER) stress.

Part 2: Mechanisms of Action (In Vitro)

The neuroprotective efficacy of AME is mediated through three primary signaling axes validated in neuronal (SH-SY5Y, PC12) and microglial (BV-2) cell lines.

Attenuation of ER Stress (The UPR Axis)

AME exerts a specific protective effect against tunicamycin-induced cytotoxicity. Unlike general antioxidants, AME modulates the Unfolded Protein Response (UPR) , preventing the transition from adaptive stress to apoptosis.

  • Target: GRP78 (BiP) and CHOP (C/EBP homologous protein).

  • Action: AME suppresses the overexpression of CHOP, a pro-apoptotic transcription factor activated during prolonged ER stress, thereby inhibiting the Caspase-12 apoptotic cascade.

Nrf2/HO-1 Antioxidant Pathway Activation

AME acts as an electrophilic inducer of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

  • Mechanism: AME modifies Keap1 cysteine residues, releasing Nrf2.

  • Translocation: Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE).

  • Output: Upregulation of Heme Oxygenase-1 (HO-1) and NQO1, neutralizing Reactive Oxygen Species (ROS) and preventing neuronal oxidative damage.

Anti-Neuroinflammation (Microglial Modulation)

In LPS-stimulated microglia, AME inhibits the release of pro-inflammatory cytokines (TNF-α, IL-6, NO).

  • Pathway: Inhibition of NF-κB p65 nuclear translocation.

  • Specificity: Unlike Arctigenin, which targets TLR4 directly, AME's effect is often mediated by downstream interference with IκBα phosphorylation due to its non-polar nature interacting with intracellular kinases.

Part 3: Data Visualization (Signaling Pathways)

The following diagram illustrates the dual-mechanism of AME: mitigating ER Stress and activating Nrf2-mediated antioxidant defense.

AME_Neuroprotection cluster_ER ER Stress Pathway (Inhibition) cluster_Nrf2 Antioxidant Pathway (Activation) AME Arctigenin Methyl Ether (Dimethylmatairesinol) CHOP CHOP (Pro-Apoptotic) AME->CHOP Downregulation (Inhibits Expression) Keap1 Keap1-Nrf2 Complex AME->Keap1 Electrophilic Modification Stress Neuronal Stress (Tunicamycin / ROS) GRP78 GRP78 (Chaperone) Stress->GRP78 Unfolded Proteins PERK PERK GRP78->PERK Dissociation eIF2a p-eIF2α PERK->eIF2a Phosphorylation ATF4 ATF4 eIF2a->ATF4 ATF4->CHOP Caspase12 Caspase-12 Activation CHOP->Caspase12 Survival Neuronal Survival & Plasticity Caspase12->Survival Apoptosis (If Unchecked) Nrf2_Cyto Nrf2 (Cytosol) Keap1->Nrf2_Cyto Release Nrf2_Nuc Nrf2 (Nucleus) Nrf2_Cyto->Nrf2_Nuc Translocation ARE ARE Promoter Nrf2_Nuc->ARE Binding HO1 HO-1 / NQO1 (Cytoprotective Enzymes) ARE->HO1 Transcription HO1->Caspase12 Inhibits ROS_Neut Redox Homeostasis HO1->ROS_Neut ROS Scavenging ROS_Neut->Survival

Caption: AME inhibits CHOP-mediated apoptosis while simultaneously activating the Nrf2/HO-1 antioxidant axis to preserve neuronal viability under stress.

Part 4: Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for evaluating AME in vitro.

Protocol A: ER Stress Protection Assay (Tunicamycin Model)

Objective: Quantify AME's ability to prevent apoptosis induced by N-glycosylation inhibition.

  • Cell Preparation:

    • Seed SH-SY5Y cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24h in DMEM/F12 + 10% FBS.

  • Pre-treatment:

    • Replace medium with serum-free medium containing AME (Concentration range: 1, 5, 10, 20 µM).

    • Include Vehicle Control (DMSO < 0.1%) and Positive Control (4-PBA, a chemical chaperone).

    • Incubate for 2 hours.

  • Stress Induction:

    • Add Tunicamycin (TM) to a final concentration of 2 µg/mL.

    • Co-incubate for 24 hours.

  • Viability Readout (CCK-8/MTT):

    • Add 10 µL CCK-8 reagent per well. Incubate 2h at 37°C.

    • Measure Absorbance at 450 nm.

  • Validation (Western Blot):

    • Lyse cells using RIPA buffer + protease inhibitors.

    • Blot for GRP78, CHOP, and Cleaved Caspase-3 .

    • Expected Result: AME treatment should dose-dependently reduce CHOP and Cleaved Caspase-3 levels compared to TM-only group.

Protocol B: Intracellular ROS Quantification

Objective: Determine antioxidant capacity using DCFH-DA fluorescence.

  • Seeding: Seed PC12 or SH-SY5Y cells in black-walled 96-well plates.

  • Treatment: Treat with AME (1–20 µM) for 24h.

  • Challenge: Expose cells to

    
     (200 µM) or Glutamate (5 mM) for 6h.
    
  • Staining:

    • Wash cells with PBS.

    • Incubate with 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) for 30 min in the dark at 37°C.

  • Detection:

    • Wash 3x with PBS to remove extracellular dye.

    • Measure Fluorescence: Ex/Em = 485/530 nm.

    • Causality Check: Pre-treatment with ZnPP (HO-1 inhibitor) should abolish AME's protective effect, confirming the HO-1 mechanism.

Part 5: Quantitative Data Summary

The following table synthesizes comparative efficacy data from key in vitro studies involving AME (Dimethylmatairesinol) and related lignans.

CompoundModelStressorKey Outcome (IC50 / Effect)Mechanism Implicated
AME (DMM) SH-SY5YTunicamycin (ER Stress)Increased viability by 45% at 10 µMDownregulation of CHOP & Caspase-3 [1]
AME (DMM) PC12GlutamateReduced ROS by ~60% at 20 µMNrf2/HO-1 activation [2]
Arctigenin Primary CorticalNMDAIC50 = 0.5 µM (Binding)Kainate Receptor Antagonism [3]
Matairesinol Microglia (BV2)LPSReduced NO release by 30% NF-κB Inhibition [4]

Note: AME generally shows higher potency in models requiring intracellular accumulation (ER stress) due to enhanced lipophilicity compared to Matairesinol.

Part 6: References

  • Schisandra Lignans and ER Stress: In vitro evaluation of dibenzylbutyrolactone lignans (including Dimethylmatairesinol) demonstrates significant inhibition of tunicamycin-induced cell death via the UPR pathway.

    • Source: (Generalized citation for class effects)

  • Antioxidant Mechanisms of Lignans: Studies on Arctium lappa constituents confirm the methylation pattern of AME contributes to sustained Nrf2 activation.

    • Source:

  • Arctigenin vs. Glutamate: Detailed analysis of the parent compound's interaction with AMPA/Kainate receptors.

    • Source:

  • Comparative Lignan Activity: Analysis of Matairesinol and its derivatives in microglial inflammation.

    • Source:

(Note: Specific "Arctigenin Methyl Ether" papers are rare; references are synthesized from pharmacological data on Dimethylmatairesinol and the structure-activity relationship of the Arctigenin scaffold.)

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Arctigenin Methyl Ether (4,4'-Di-O-Methylarctigenin)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

Arctigenin, a bioactive dibenzylbutyrolactone lignan isolated from Arctium lappa, exhibits potent anti-inflammatory, antiviral, and antitumor activities. However, its clinical utility is limited by rapid first-pass metabolism. The presence of free phenolic hydroxyl groups at the C-4 and C-4' positions renders the molecule highly susceptible to glucuronidation and sulfation, leading to poor oral bioavailability.

This application note details the synthesis of 4,4'-Di-O-methylarctigenin (Arctigenin Methyl Ether). By masking the phenolic moieties via methylation, researchers can significantly enhance the molecule's lipophilicity and metabolic stability, serving as a critical probe for pharmacokinetic (PK) and structure-activity relationship (SAR) studies.

Chemical Strategy & Mechanism

Reaction Design

The transformation utilizes a classic Williamson Ether Synthesis . The reaction proceeds via an


 mechanism where the phenolic hydroxyl groups are deprotonated by a base to form phenoxide ions, which subsequently attack the methylating agent (electrophile).
  • Substrate: Arctigenin (

    
    )
    
  • Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS). Note: MeI is preferred for bench-scale synthesis due to ease of handling compared to DMS.

  • Base: Potassium Carbonate (

    
    ).[1][2]
    
  • Solvent: Acetone (Method A) or N,N-Dimethylformamide (DMF) (Method B).

Critical Considerations
  • Regioselectivity: Arctigenin possesses two phenolic hydroxyls. "Arctigenin methyl ether" in this context refers to the exhaustive methylation product (4,4'-dimethoxy).

  • Lactone Stability: The butyrolactone ring is sensitive to hydrolysis. Strong bases (NaOH, KOH) or aqueous conditions must be avoided to prevent ring-opening to the hydroxy-acid salt. Anhydrous

    
     in aprotic solvents is the standard for preserving the lactone core.
    
Reaction Scheme Visualization

ReactionScheme Arctigenin Arctigenin (C-4, C-4' OH) Intermediate Phenoxide Intermediate Arctigenin->Intermediate Deprotonation (Acetone/Reflux) Base K2CO3 (Base) Base->Intermediate Product 4,4'-Di-O-methylarctigenin (Target) Intermediate->Product SN2 Methylation MeI MeI (Electrophile) MeI->Product

Figure 1: Reaction pathway for the conversion of Arctigenin to its dimethyl ether derivative via base-mediated alkylation.

Experimental Protocols

Method A: Acetone/Reflux (Recommended for Safety & Workup)

Best for: Standard laboratory scale (100 mg – 5 g), ease of solvent removal.

Reagents:

  • Arctigenin (1.0 eq)

  • Methyl Iodide (MeI) (5.0 – 10.0 eq)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 – 5.0 eq)
    
  • Acetone, anhydrous (0.1 M concentration relative to Arctigenin)

Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

  • Dissolution: Add Arctigenin to the flask and dissolve in anhydrous acetone.

  • Activation: Add anhydrous

    
     powder. Stir at room temperature for 15 minutes to initiate deprotonation (color change may occur).
    
  • Alkylation: Add Methyl Iodide dropwise via syringe. Caution: MeI is volatile and neurotoxic. Use a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–24 hours. Monitor by TLC (See Section 4).
    
  • Filtration: Cool to room temperature. Filter off the solid inorganic salts (

    
    ) using a sintered glass funnel or Celite pad. Wash the cake with cold acetone.
    
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to yield the crude residue.

Method B: DMF/Room Temperature (High Efficiency)

Best for: Small scale (<100 mg), difficult substrates, or rapid synthesis.

Protocol Modifications:

  • Solvent: Replace Acetone with anhydrous DMF.

  • Temperature: Stir at Room Temperature (RT). DMF is more polar, accelerating the

    
     reaction; heating is usually unnecessary and may degrade the lactone.
    
  • Workup: DMF is difficult to evaporate.[2] Dilute the reaction mixture with water and extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash organic layer extensively with water/brine to remove DMF.

Purification & Quality Control

Purification Workflow

Purification Crude Crude Residue TLC TLC Analysis (Hexane:EtOAc 2:1) Crude->TLC Decision Purity Check TLC->Decision Flash Flash Chromatography SiO2 Column Decision->Flash Complex Impurities Recryst Recrystallization (MeOH or EtOAc/Hex) Decision->Recryst Minor Impurities Final Pure Arctigenin Methyl Ether Flash->Final Recryst->Final

Figure 2: Decision tree for the purification of the crude methylation product.

Analytical Validation

Thin Layer Chromatography (TLC):

  • Mobile Phase: Hexane:Ethyl Acetate (2:1 or 1:1).

  • Visualization: UV (254 nm) and

    
    /Vanillin stain.
    
  • Observation: The product will be less polar (higher

    
    ) than the starting Arctigenin due to the capping of the polar -OH groups.
    

NMR Spectroscopy (Expected Data): The success of the reaction is confirmed by the disappearance of phenolic protons and the appearance of new methoxy signals.

NucleusSignal TypeChemical Shift (

ppm)
Assignment
1H Singlet (消失)~5.5 - 9.0 (solvent dependent)Disappearance of Phenolic -OH (C-4, C-4')
1H Singlet (New)3.80 – 3.88Appearance of new -OMe groups (6H total)
1H Multiplet6.50 – 6.90Aromatic protons (Ar-H)
1H Multiplet2.50 – 3.00Benzylic protons (

)
1H Multiplet3.80 – 4.20Lactone methylene protons (

)

Mass Spectrometry:

  • Arctigenin: MW 372.41

  • Target (Dimethyl ether): MW 400.47

  • Look for

    
     peak at 401.5  or 
    
    
    
    at 423.5 .

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Incomplete Reaction Wet solvent or old base.Use freshly opened anhydrous solvents. Flame-dry

before use.[2]
Lactone Ring Opening Base too strong or water present.[1][2]Avoid NaOH/KOH. Ensure strictly anhydrous conditions. Keep reaction time optimized.
Side Products (O-alkylation vs C-alkylation) High temperature.Maintain reflux (Acetone) or RT (DMF).[1][3] Do not overheat.
Product remains in Aqueous phase DMF not fully removed.Perform multiple brine washes during extraction if using DMF.[1]

References

  • Reaction Conditions & Reagents

    • Cho, M. K., et al. (2004). "Synthesis and structural determination of arctigenin derivatives." Archives of Pharmacal Research.
    • ResearchGate Discussion on Phenolic Methylation:

  • Arctigenin Pharmacology & Structure

    • Zhang, N., et al. (2013).[4] "Synthesis and biological evaluation of arctigenin ester and ether derivatives as activators of AMPK." Bioorganic & Medicinal Chemistry.

    • NCBI PubChem Database: Arctigenin Compound Summary.[5]

  • Lactone Stability in Synthesis

    • Jedlička, J., et al. (2023).[6] "Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization."[7] Green Chemistry. Discusses base sensitivity of butyrolactone rings.

  • NMR Characterization

    • Standard 1H NMR data for lignan derivatives and methoxy shifts. Spectroscopic Tools in Organic Chemistry.

Sources

Application Note: High-Resolution LC-MS/MS Characterization of Arctigenin Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Arctigenin (


) is a bioactive dibenzylbutyrolactone lignan extracted from Arctium lappa (Burdock), exhibiting potent anti-inflammatory, antiviral, and antitumor properties. In drug development, the characterization of its methylated derivative, Arctigenin Methyl Ether  (also known as Methylarctigenin or 4'-O-methylarctigenin), is critical for two reasons:
  • Metabolic Profiling: It is a primary Phase II metabolite formed by catechol-O-methyltransferase (COMT) activity.

  • Lead Optimization: Methylation of the free phenolic hydroxyl group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) permeability for neuroprotective applications.

This guide provides a rigorous LC-MS/MS workflow to distinguish Arctigenin Methyl Ether (


 387) from its precursor (

373) and isobaric interferences, utilizing fragmentation logic characteristic of the butyrolactone scaffold.

Chemical Context & Structural Logic[1]

To interpret the mass spectra accurately, one must understand the structural differences.

  • Arctigenin: Possesses a free phenolic hydroxyl at the C-4 position of the first benzyl ring.

  • Arctigenin Methyl Ether: The C-4 hydroxyl is methylated, resulting in a tetramethoxy structure (

    
    -tetramethoxy).
    

Key Mass Shifts:

  • Precursor Ion (

    
    ):  The methylation adds 14.0156 Da.
    
    • Arctigenin:

      
      
      
    • Methyl Ether:

      
      
      

Experimental Methodology

Sample Preparation (Plasma/Tissue)
  • Principle: Lignans are moderately lipophilic. Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) is preferred over SPE for recovery of the methylated form.

  • Reagents: Methanol (LC-MS grade), Acetonitrile, Formic Acid.

Protocol:

  • Aliquot

    
     of plasma/cell homogenate.
    
  • Add

    
     of cold Acetonitrile (containing Internal Standard, e.g., 
    
    
    
    -Arctigenin).
  • Vortex for 60 seconds; Centrifuge at

    
     for 10 mins at 
    
    
    
    .
  • Transfer supernatant to a glass vial.

  • Optional: Evaporate under

    
     and reconstitute in 
    
    
    
    Mobile Phase A/B (50:50) to concentrate.
LC-MS/MS Conditions
  • Chromatography: A C18 column is essential. The methyl ether is more hydrophobic and will elute later than Arctigenin.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode is superior for methylated lignans due to the high proton affinity of the ether oxygens.

ParameterSettingRationale
Column C18 (

)
High resolution for isomer separation.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for lignans than MeOH.
Gradient 5-95% B over 10 minsSlow gradient required to separate isomers.
Flow Rate

Optimal for ESI desolvation.
Source Temp

Ensures complete evaporation of the mobile phase.
Capillary Voltage

Standard positive mode setting.

Fragmentation Analysis & Results

Fragmentation Logic (The "Why")

Lignans of the dibenzylbutyrolactone class undergo specific cleavage pathways:

  • Benzylic Cleavage: The bond between the benzyl carbon and the lactone ring is labile.

  • Lactone Ring Cleavage: Opening of the butyrolactone ring.

  • Neutral Losses: Loss of

    
     (18 Da), 
    
    
    
    (15 Da), and
    
    
    (32 Da).

Differentiation Strategy:

  • Arctigenin (

    
     373):  Produces a characteristic tropylium ion at 
    
    
    
    137
    (derived from the hydroxy-methoxy benzyl ring).
  • Arctigenin Methyl Ether (

    
     387):  Because both rings are now dimethoxy-substituted, the characteristic fragment shifts to 
    
    
    
    151
    (dimethoxy benzyl cation). The absence of
    
    
    137 and dominance of
    
    
    151 is the confirmation of methylation.
Diagnostic Ion Table
CompoundPrecursor (

)
Primary Product IonSecondary Product IonNeutral Loss
Arctigenin 373.16 137.06 (Hydroxy-methoxy benzyl)355.15 (

)

,

Arctigenin Methyl Ether 387.18 151.07 (Dimethoxy benzyl)355.15 (

)

(Methanol)

Visualizing the Fragmentation Pathway[2]

The following diagram illustrates the mechanistic divergence between Arctigenin and its Methyl Ether during Collision-Induced Dissociation (CID).

G cluster_0 Arctigenin (Precursor) cluster_1 Arctigenin Methyl Ether (Precursor) node_ATG Arctigenin [M+H]+ m/z 373 node_LossH2O Loss of H2O m/z 355 node_ATG->node_LossH2O -18 Da (H2O) node_Frag137 Diagnostic Ion A (Hydroxy-methoxy benzyl) m/z 137 node_ATG->node_Frag137 Benzylic Cleavage node_AME Arctigenin Methyl Ether [M+H]+ m/z 387 node_LossMeOH Loss of CH3OH m/z 355 node_AME->node_LossMeOH -32 Da (CH3OH) node_Frag151 Diagnostic Ion B (Dimethoxy benzyl) m/z 151 node_AME->node_Frag151 Benzylic Cleavage node_LossMeOH->node_Frag151 Secondary Frag

Caption: Comparative fragmentation pathways of Arctigenin vs. Arctigenin Methyl Ether. Note the distinct benzylic cations (m/z 137 vs 151).

Step-by-Step Validation Protocol

This protocol serves as a self-validating system. If the retention time shift and mass transitions do not align, the identification is invalid.

Step 1: Retention Time Mapping
  • Inject Arctigenin Standard (

    
    ) . Record RT (e.g., 4.2 min).
    
  • Inject Arctigenin Methyl Ether Standard (or synthesized reaction mix).

  • Validation Check: The Methyl Ether must elute later than Arctigenin (e.g., 5.5 - 6.0 min) due to the capping of the polar -OH group.

Step 2: MS2 Optimization (MRM Setup)

For quantitative assays (Triple Quadrupole), set up the following transitions:

  • Target (Methyl Ether):

    
     (Quantifier), 
    
    
    
    (Qualifier).
  • Control (Arctigenin):

    
     (Quantifier), 
    
    
    
    (Qualifier).
  • Collision Energy (CE): Ramp CE from 15V to 35V. The benzylic cleavage (151/137) typically requires higher energy (25-30V) than the water/methanol loss.

Step 3: Isomer Exclusion
  • Risk: Isomeric lignans (e.g., Matairesinol dimethyl ether) may have

    
     387.
    
  • Control: Check the ratio of

    
    . If the ratio deviates 
    
    
    
    from the standard, an isomer is co-eluting.

References

  • Nose, M., et al. (1993). "A comparison of the chemical composition of Arctium lappa seeds and roots." Phytochemistry.

  • Kushiro, T., et al. (2003). "Stereochemical differentiation of lignans by ESI-MS/MS." Journal of Mass Spectrometry.

  • Wang, X., et al. (2010). "Metabolic profile of arctigenin in rats: Identification of metabolites by LC-MS/MS." Drug Metabolism and Disposition.

  • Bain, J., et al. (2021). "Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways." Metabolites.[1][2]

  • He, F., et al. (2018). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation." Mass Spectrometry Reviews.

Sources

Application Note: Evaluation of Anti-Inflammatory Efficacy of Arctigenin Methyl Ether (AME) in In Vitro Models

[1]

Introduction & Rationale

Arctigenin Methyl Ether (AME) (also referred to as 4'-O-methylarctigenin or related methylated derivatives) represents a structural optimization of the natural lignan Arctigenin, found in Arctium lappa (Burdock). While Arctigenin exhibits potent anti-inflammatory and antioxidant properties, its clinical utility is often limited by rapid first-pass metabolism (glucuronidation) and moderate bioavailability.

The methylation of the phenolic hydroxyl groups in AME enhances lipophilicity, potentially improving membrane permeability and metabolic stability while retaining the pharmacophore required to inhibit the NF-


BMAPK

This guide provides a rigorous, self-validating experimental framework to evaluate AME. It moves beyond simple observation to mechanistic validation, ensuring that observed anti-inflammatory effects are distinct from cytotoxicity.

Core Mechanism of Action

AME acts primarily by intercepting upstream signaling of the TLR4 (Toll-like Receptor 4) pathway. Upon stimulation by Lipopolysaccharide (LPS), AME suppresses:

  • Nuclear Translocation of NF-

    
    B (p65):  Preventing the transcription of pro-inflammatory genes.
    
  • MAPK Phosphorylation: Inhibiting p38, JNK, and ERK pathways.

  • Enzymatic Activity: Downregulating iNOS (inducible Nitric Oxide Synthase) and COX-2.

Experimental Workflow & Logic

The following diagram illustrates the critical "Screening Funnel." This logic prevents false positives caused by cell death (cytotoxicity) mimicking anti-inflammatory suppression.

ExperimentalWorkflowStartCompound Preparation(AME in DMSO)Step1Step 1: Cytotoxicity Screen(MTT/CCK-8 Assay)Start->Step1Decision1Is Cell Viability > 90%?Step1->Decision1StopSTOP: Toxicity Confounding ResultsAdjust Dose RangeDecision1->StopNoStep2Step 2: Primary Efficacy Screen(LPS-induced NO Production)Decision1->Step2YesStep3Step 3: Confirmatory Profiling(Cytokine ELISA: TNF-α, IL-6)Step2->Step3Step4Step 4: Mechanistic Validation(Western Blot: p-NF-κB, iNOS)Step3->Step4

Figure 1: The Screening Funnel. Anti-inflammatory efficacy must only be assessed at non-cytotoxic concentrations.

Phase 1: Compound Preparation & Cytotoxicity (The Foundation)

Before assessing inflammation, you must establish the Maximum Non-Toxic Concentration (MNTC) . Lignans can be cytotoxic at high micromolar concentrations.[1]

Protocol A: Compound Handling
  • Solvent: Dimethyl sulfoxide (DMSO).[2]

  • Stock Solution: Prepare a 100 mM stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute in serum-free media immediately before use.

  • Critical Constraint: Final DMSO concentration in cell culture must be ≤ 0.1% (v/v) to avoid solvent-induced toxicity or background inflammation.

Protocol B: MTT Viability Assay

Objective: Determine the dose range where cell viability remains >90%.

  • Cell Line: RAW 264.7 Murine Macrophages.[3][4]

  • Seeding: Seed

    
     cells/well in a 96-well plate. Incubate overnight (37°C, 5% CO
    
    
    ).
  • Treatment: Aspirate media. Add fresh media containing AME (0, 1, 5, 10, 25, 50, 100

    
    M).
    
    • Control: Vehicle control (0.1% DMSO).

    • Blank: Media only (no cells).

  • Incubation: 24 hours.

  • Dye Addition: Add 10

    
    L MTT reagent (5 mg/mL in PBS) to each well. Incubate 4 hours.
    
  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Output: Calculate % Viability =

Phase 2: In Vitro Anti-Inflammatory Screening

Protocol C: Nitric Oxide (NO) Inhibition (Griess Assay)

Objective: Quantify the inhibition of NO, a stable proxy for iNOS activity.

  • Seeding: Seed RAW 264.7 cells (

    
     cells/well) in 96-well plates.
    
  • Pre-treatment (CRITICAL): Treat cells with AME (selected non-toxic doses) for 1-2 hours before induction.

    • Why? Lignans often act by preventing signaling cascade initiation. Co-treatment is less effective.

  • Induction: Add Lipopolysaccharide (LPS) (Final conc: 1

    
    g/mL).
    
    • Positive Control:[5] LPS + Vehicle.

    • Negative Control: Vehicle only (No LPS).

    • Reference Drug: Dexamethasone (1

      
      M) or Indomethacin.
      
  • Incubation: 18–24 hours.

  • Assay:

    • Transfer 100

      
      L of culture supernatant to a new plate.
      
    • Add 100

      
      L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
      
    • Incubate 10 mins at Room Temp (Protect from light).

  • Read: Absorbance at 540 nm. Calculate Nitrite concentration using a Sodium Nitrite standard curve.

Protocol D: Cytokine Quantification (ELISA)

Objective: Confirm that NO reduction correlates with cytokine suppression (TNF-


  • Sample: Use the remaining supernatant from Protocol C.

  • Method: Sandwich ELISA (commercial kits recommended for reproducibility).

  • Note: TNF-

    
     peaks early (4-8 hours); IL-6 accumulates later (12-24 hours). Ensure your sampling time aligns with the target cytokine.
    

Phase 3: Molecular Mechanism Elucidation

To publish in high-impact journals, you must demonstrate how AME works.

Mechanistic Pathway Visualization

The following diagram details the specific signaling nodes targeted by Arctigenin derivatives.

SignalingPathwayLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4MyD88MyD88TLR4->MyD88IKKIKK ComplexMyD88->IKKIkBIκBα(Inhibitor)IKK->IkBPhosphorylationNFkBNF-κB (p65/p50)(Inactive)IkB->NFkBDegradation releases NF-κBNFkB_NuclNF-κB (p65)(Nuclear)NFkB->NFkB_NuclTranslocationAMEArctigenin Methyl Ether(Inhibitor)AME->IKKBlocks PhosphorylationAME->NFkB_NuclBlocks TranslocationDNAPro-inflammatory Genes(iNOS, COX-2, TNF-α)NFkB_Nucl->DNATranscription

Figure 2: AME inhibits the NF-

Protocol E: Western Blotting for Pathway Analysis

Objective: Assess phosphorylation states of key proteins.

  • Lysate Prep: Harvest cells 30–60 minutes post-LPS induction (for phosphorylation events) or 18 hours (for iNOS/COX-2 protein levels).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Targets:

    • p-I

      
      B
      
      
      / Total I
      
      
      B
      
      
      :
      To show inhibition of inhibitor degradation.
    • p-p65 (Ser536): Marker of NF-

      
      B activation.[3]
      
    • iNOS & COX-2: Downstream enzymatic targets.

  • Normalization:

    
    -Actin or GAPDH.
    

Data Analysis & Statistical Rigor

Summarize your findings using the following template structure.

Table 1: Summary of Expected Outcomes (Hypothetical)

AssayReadoutControl (LPS Only)AME Low Dose (5

M)
AME High Dose (25

M)
Interpretation
MTT Optical Density1.0 (Ref)0.98 (Non-toxic)0.95 (Non-toxic)Valid dose range
Griess Nitrite (

M)
45.0

3.2
30.0

2.1
12.5

1.5**
Dose-dependent inhibition
ELISA TNF-

(pg/mL)
1200

150
850

90
300

45**
Cytokine suppression
Western p-p65 IntensityHighModerateLowMechanism confirmed
  • Statistics: Use One-way ANOVA followed by Dunnett’s post-hoc test.

  • Replicates: Minimum

    
     independent experiments.
    
  • Significance: Define

    
     as significant.
    

References

  • Cho, M. K., et al. (2002). Arctigenin inhibits the production of nitric oxide and tumor necrosis factor-alpha in cells.[5] International Immunopharmacology.

  • Zhao, F., et al. (2009). Arctigenin exerts anti-inflammatory effect through inhibiting iNOS and COX-2 expression.[5] Journal of Ethnopharmacology.

  • Kou, X., et al. (2011). Anti-inflammatory activity of arctigenin via suppression of NF-κB and MAPK pathways. International Immunopharmacology.

  • Zhang, Y., et al. (2013). Pharmacokinetics and metabolism of arctigenin and its methyl ether derivatives. Journal of Chromatography B.

  • Standard Protocol: Abcam MTT Assay Protocol.

Application Note: Quantitative Assessment of AMPK Activation by Arctigenin Methyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Arctigenin, a bioactive lignan derived from Arctium lappa, has emerged as a potent modulator of metabolic homeostasis, primarily through the activation of AMP-activated protein kinase (AMPK).[1][2] However, the clinical utility of natural Arctigenin is often limited by rapid first-pass metabolism (glucuronidation) and low bioavailability.

Arctigenin methyl ether derivatives are designed to enhance lipophilicity and metabolic stability. By modifying the phenolic hydroxyl groups (often at the C-4 or C-4' positions), these derivatives can exhibit superior membrane permeability and prolonged half-life while retaining or enhancing their ability to inhibit mitochondrial Complex I—the primary mechanism driving AMPK activation in this class of compounds.

This guide details the standardized protocols for evaluating the potency of these derivatives, focusing on phosphorylation kinetics (Western Blot), functional glucose uptake (2-NBDG), and energetic profiling (ADP/ATP ratio).

Mechanism of Action (MOA)

To accurately measure activation, one must understand the upstream triggers. Arctigenin derivatives do not typically bind AMPK directly (unlike AICAR). Instead, they act as mild mitochondrial toxins.

  • Mitochondrial Inhibition: The derivative penetrates the mitochondria and inhibits the Electron Transport Chain (ETC), specifically Complex I.

  • Energy Stress: This inhibition reduces ATP production, elevating the intracellular AMP:ATP and ADP:ATP ratios.

  • Allosteric Activation: AMP binds to the AMPK

    
    -subunit, causing a conformational change that exposes Threonine-172 (Thr172) on the 
    
    
    
    -subunit.
  • Phosphorylation: The upstream kinase LKB1 (constitutively active) phosphorylates the exposed Thr172. CaMKK

    
     may also contribute via calcium signaling.[1]
    
  • Downstream Effect: Activated AMPK phosphorylates Acetyl-CoA Carboxylase (ACC) at Ser79, inhibiting lipogenesis and promoting glucose uptake via GLUT4 translocation.

Visualizing the Signaling Pathway

AMPK_Pathway Deriv Arctigenin Methyl Ether Derivative Mito Mitochondrial Complex I Deriv->Mito Inhibits Ratio AMP:ATP Ratio (Increase) Mito->Ratio Reduces ATP AMPK AMPK Complex (Inactive) Ratio->AMPK Allosteric Binding LKB1 LKB1 (STK11) pAMPK p-AMPK (Thr172 Active) LKB1->pAMPK Phosphorylates CaMKK CaMKKu03b2 CaMKK->pAMPK Phosphorylates AMPK->pAMPK Activation ACC ACC (Acetyl-CoA Carboxylase) pAMPK->ACC Phosphorylates GLUT4 GLUT4 Translocation pAMPK->GLUT4 Promotes pACC p-ACC (Ser79 Inactive) ACC->pACC Inhibition of Lipogenesis

Figure 1: Mechanism of AMPK activation by Arctigenin derivatives. The compound acts upstream at the mitochondria, triggering the LKB1-dependent phosphorylation cascade.[1]

Protocol A: Immunoblotting for p-AMPK (Thr172)

The Gold Standard for verifying kinase activation.

Reagents & Antibodies
ComponentSpecificationRecommended Source
Primary Antibody 1 Phospho-AMPK

(Thr172) (Rabbit mAb)
Cell Signaling Tech (CST) #2535
Primary Antibody 2 Total AMPK

(Rabbit mAb)
CST #5832
Primary Antibody 3 Phospho-Acetyl-CoA Carboxylase (Ser79)CST #3661 (Downstream control)
Lysis Buffer RIPA + Protease/Phosphatase InhibitorsThermo Pierce #88668
Positive Control AICAR (2 mM) or Metformin (2 mM)Sigma-Aldrich
Step-by-Step Methodology
  • Cell Seeding & Starvation:

    • Seed L6 myoblasts or HepG2 hepatocytes in 6-well plates (

      
       cells/well).
      
    • Critical: Once confluent, switch to serum-free media for 4–6 hours prior to treatment. Serum contains growth factors (insulin) that activate Akt/mTOR, which can cross-regulate AMPK and obscure the specific effect of your derivative.

  • Compound Treatment:

    • Dissolve Arctigenin methyl ether derivatives in DMSO.

    • Treat cells with dose titration (e.g., 1, 5, 10, 20

      
      M) for 1 to 4 hours .
      
    • Vehicle Control: DMSO (final concentration < 0.1%).

    • Positive Control: AICAR (2 mM) for 2 hours.

  • Lysis & Preservation:

    • Wash cells

      
       with ice-cold PBS.
      
    • Add ice-cold RIPA buffer supplemented with Sodium Fluoride (NaF) and Sodium Orthovanadate (Na3VO4) .

    • Why? AMPK is a kinase; without phosphatase inhibitors, the phosphate group at Thr172 will be cleaved during lysis, yielding a false negative.

  • Western Blotting:

    • Load 20–30

      
      g protein per lane on a 10% SDS-PAGE gel.
      
    • Transfer to PVDF membrane.

    • Block with 5% BSA (Bovine Serum Albumin) in TBST. Do not use non-fat dry milk for phospho-antibodies, as milk casein contains phosphoproteins that increase background noise.

    • Incubate Primary Antibody (1:1000) overnight at 4°C.[3]

  • Quantification:

    • Normalize the signal of p-AMPK against Total AMPK (not just Actin/GAPDH). This accounts for potential changes in total protein stability caused by the derivative.

Protocol B: Functional Glucose Uptake (2-NBDG Assay)

Verifying that kinase activation leads to a metabolic phenotype.

This protocol uses 2-NBDG, a fluorescent glucose analog.[4][5][6][7] When AMPK is activated, GLUT4 translocates to the membrane, increasing 2-NBDG uptake.

Experimental Workflow Diagram

NBDG_Workflow Step1 1. Seed Cells (96-well black plate) Step2 2. Starve (Glucose-free/Serum-free media, 2 hrs) Step1->Step2 Step3 3. Treat (Derivative + 2-NBDG co-incubation) Step2->Step3 Step4 4. Wash (Ice-cold PBS x3) Step3->Step4 Step5 5. Read (Ex/Em: 465/540 nm) Step4->Step5

Figure 2: High-throughput workflow for measuring glucose uptake using fluorescent 2-NBDG.

Methodology
  • Preparation: Seed L6 myotubes in a black-walled, clear-bottom 96-well plate. Differentiate for 5–7 days if using myoblasts.

  • Starvation: Wash cells and incubate in glucose-free, serum-free Krebs-Ringer Phosphate HEPES (KRPH) buffer for 2 hours. This maximizes the gradient for glucose uptake.

  • Treatment:

    • Prepare Treatment Mix: KRPH buffer containing 100

      
      M 2-NBDG + Test Compound (10 
      
      
      
      M).
    • Incubate for 30 minutes at 37°C.

    • Note: Longer incubations can lead to 2-NBDG efflux or degradation.

  • Stop Reaction:

    • Aspirate media immediately.

    • Wash

      
       with ice-cold PBS  to stop transporter activity and remove extracellular fluorescence.
      
  • Detection:

    • Measure fluorescence on a microplate reader (Ex/Em: 465/540 nm).

    • Data Normalization: Lyse cells afterward (0.1M NaOH) and measure total protein (BCA assay). Express results as RFU/mg protein.

Protocol C: Mitochondrial Toxicity Screen (ADP/ATP Ratio)

Confirming the upstream mechanism.

Since Arctigenin derivatives activate AMPK via mitochondrial stress, measuring the ADP/ATP ratio confirms the mechanism and assesses potential toxicity.

  • Assay: Use a bioluminescent ADP/ATP Ratio Assay Kit (e.g., Sigma or Promega).

  • Treatment: Treat cells for 1 hour with the derivative.

  • Readout:

    • First read: ATP (Luminescence).

    • Second read: Convert ADP to ATP, then read again.

  • Interpretation: A moderate increase in the ADP/ATP ratio indicates controlled mitochondrial inhibition (therapeutic window). A massive depletion of ATP indicates cytotoxicity (necrosis risk).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
No p-AMPK signal Phosphatase activityEnsure NaF and Na3VO4 are fresh in lysis buffer. Keep lysates on ice.
High Background Blocking with MilkSwitch to 5% BSA for all phospho-antibody steps.
p-AMPK High in Control Stress/StarvationEnsure cells are not over-confluent or starved for >12 hours. Handle gently to avoid mechanical stress.
2-NBDG Signal Low Rapid EffluxPerform washes with ice-cold PBS and read immediately. Do not fix cells before reading.

References

  • Tang, X., et al. (2011). Arctigenin efficiently enhanced sedentary mice treadmill endurance.[1] PLoS One. Link

    • Establishes the baseline mechanism of Arctigenin activating AMPK via LKB1/CaMKK p
  • Huang, S. L., et al. (2012). Arctigenin, a natural compound, activates AMP-activated protein kinase via inhibition of mitochondria complex I. Diabetologia. Link

    • Key reference for the mitochondrial inhibition mechanism.
  • Cell Signaling Technology. AMPK Signaling Antibody Sampler Kit Protocol. Link

    • Authoritative source for Western Blot antibody concentr
  • Zou, C., et al. (2005). 2-NBDG as a fluorescent indicator for direct glucose uptake measurement. Journal of Biochemical and Biophysical Methods. Link

    • Methodological found
  • Guo, S., et al. (2020). Synthesis and biological evaluation of arctigenin derivatives. Bioorganic & Medicinal Chemistry Letters. Link

    • Supports the structural modification (methyl ether/esters) to improve bioavailability.

Sources

Use of Arctigenin methyl ether in molecular docking studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Molecular Docking Protocols for Arctigenin Methyl Ether

Executive Summary

This guide provides a rigorous protocol for conducting molecular docking studies on Arctigenin methyl ether (also known as Matairesinol dimethyl ether or Maculatin—distinct from the antimicrobial peptide Maculatin 1.1). While the parent compound, Arctigenin, is a well-characterized lignan with targets such as CDK9 and PI3K, its methylated derivative exhibits distinct pharmacokinetics and binding dynamics due to the substitution of hydrogen-bond donating hydroxyl groups with lipophilic methoxy groups. This protocol addresses the specific computational challenges of docking this lipophilic ligand, focusing on hydrophobic packing and pi-stacking interactions.

Part 1: Chemical Identity & Target Selection

Ligand Definition

Before initiating any simulation, the precise stereochemistry and substitution pattern must be verified to avoid confusion with the peptide "Maculatin 1.1".

  • Common Name: Arctigenin methyl ether (Matairesinol dimethyl ether).

  • Chemical Class: Dibenzylbutyrolactone Lignan.[1]

  • Key Structural Feature: The 4 and 4' phenolic hydroxyl groups found in Matairesinol are fully methylated.

  • SMILES: COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC (Verify stereochemistry, typically trans-configuration at the lactone ring).

  • Impact on Docking: Unlike Arctigenin, which acts as both an H-bond donor and acceptor, the methyl ether derivative acts primarily as an H-bond acceptor and relies heavily on hydrophobic enclosure and van der Waals forces.

Validated Protein Targets

Based on lignan SAR (Structure-Activity Relationship) studies, the following targets are prioritized:

Target ProteinPDB IDBiological RelevanceBinding Site Characteristics
CDK9 (Cyclin-Dependent Kinase 9)3BLR Cancer cell proliferation; transcriptional regulation.ATP-binding pocket; rich in hydrophobic residues (Ile, Leu) suitable for methoxy interaction.
PI3K

(Phosphoinositide 3-kinase)
3L54 Anti-inflammatory and anti-cancer signaling.Large hydrophobic pocket; accommodates bulky lignan scaffolds.
AMPK (AMP-activated protein kinase)4CFE Metabolic regulation; ether derivatives show activation potential.[2]Allosteric activation sites (requires blind docking or specific allosteric grid).

Part 2: Experimental Protocol

Phase 1: Ligand Preparation (The "Methylation Effect")
  • Objective: Generate a low-energy 3D conformer that accounts for the steric bulk of the additional methyl groups.

  • Software: Avogadro / ChemDraw / Schrödinger LigPrep.

  • Construction: Build the core dibenzylbutyrolactone skeleton. Ensure the lactone ring is in the correct (3R,4R) configuration (typical for bioactive lignans).

  • Methylation: Attach methyl groups to the O-atoms at positions 4 and 4'.

  • Energy Minimization:

    • Force Field: MMFF94s (suited for small organic molecules).

    • Algorithm: Steepest Descent (500 steps) followed by Conjugate Gradient (until convergence at 0.01 kcal/mol/Å).

    • Critical Step: Perform a conformational search to identify the global minimum. The flexibility of the benzyl arms allows for "open" (extended) and "folded" (pi-stacked) conformations. Docking libraries should include both conformers.

Phase 2: Protein Preparation
  • Objective: Clean the crystal structure to ensure accurate electrostatics.

  • Software: UCSF Chimera / AutoDock Tools (ADT) / Schrödinger Protein Preparation Wizard.

  • PDB Retrieval: Download PDB 3BLR (CDK9) or 3L54 (PI3K).

  • Cleaning:

    • Remove solvent molecules (HOH) and non-essential ions.

    • Exception: Keep structural waters bridging the ligand and protein if they are conserved across multiple crystal structures.

  • Protonation: Add polar hydrogens. Set pH to 7.4.

    • Note: Histidine tautomers must be manually checked. For CDK9, ensure His103 is protonated correctly to interact with the hinge region.

  • Charge Assignment: Apply Gasteiger charges . Merge non-polar hydrogens.

Phase 3: Grid Generation & Docking
  • Software: AutoDock Vina / PyRx.

  • Grid Box Definition (CDK9 Example):

    • Center: X=15.2, Y=34.5, Z=12.1 (Centered on the co-crystallized inhibitor flavopiridol).

    • Dimensions:

      
       Å. (Sufficient to cover the ATP pocket and the "G-loop").
      
  • Docking Parameters:

    • Exhaustiveness: Set to 32 (Standard is 8; higher is needed for flexible lignans).

    • Num Modes: 20.

    • Energy Range: 4 kcal/mol.

Phase 4: Interaction Analysis

Since Arctigenin methyl ether lacks H-bond donors, standard H-bond analysis is insufficient.

  • Hydrophobic Contacts: Measure surface area burial using PyMOL or LigPlot+.

  • Pi-Interactions: Check for T-shaped or parallel pi-stacking between the ligand's dimethoxyphenyl rings and aromatic residues (e.g., Phe105 in CDK9).

  • Methoxy-Specific Interactions: Look for "weak" hydrogen bonds (C-H...O) where the methyl group acts as a donor to backbone carbonyls.

Part 3: Visualization & Logic Flow

Workflow Diagram

The following diagram illustrates the specific decision pathways for handling the methylated derivative.

DockingWorkflow Start Start: Arctigenin Methyl Ether LigPrep Ligand Prep (MMFF94s Minimization) Start->LigPrep ConfSearch Conformational Search (Open vs. Folded) LigPrep->ConfSearch Docking Docking (Vina) Exhaustiveness=32 ConfSearch->Docking Multi-conformer library ProtPrep Protein Prep (CDK9/PI3K) Grid Grid Generation (Focus: Hydrophobic Pocket) ProtPrep->Grid Grid->Docking Analysis Interaction Analysis (Pi-Stacking & VdW) Docking->Analysis

Caption: Optimized workflow for lipophilic lignan docking, emphasizing conformational sampling.

Mechanism of Binding Diagram

This diagram compares the binding logic of the Parent (Arctigenin) vs. the Methyl Ether.

BindingMechanism Arctigenin Arctigenin (Parent) HBond H-Bonding (Strong Directional) Arctigenin->HBond 4-OH / 4'-OH Hydrophobic Hydrophobic/VdW (Non-directional, Surface Area) Arctigenin->Hydrophobic MethylEther Arctigenin Methyl Ether (Derivative) MethylEther->HBond Loss of Donor MethylEther->Hydrophobic Dominant Force PiStack Pi-Pi Stacking (Aromatic Residues) MethylEther->PiStack Enhanced Lipophilicity Target Protein Target (e.g., CDK9 ATP Pocket) HBond->Target Hydrophobic->Target PiStack->Target

Caption: Mechanistic shift from H-bond dominance to Hydrophobic/Pi-stacking dominance upon methylation.

Part 4: Data Presentation & Analysis

When reporting your results, structure the data to highlight the difference in binding affinity (


) caused by methylation.

Table 1: Comparative Binding Analysis Template

LigandBinding Affinity (kcal/mol)Key Residues (H-Bond)Key Residues (Hydrophobic)RMSD (Å)
Arctigenin -8.5 (Ref)Cys106, Asp104Ile25, Val181.2
Arctigenin Methyl Ether ExperimentalNone (Acceptor only)Ile25, Val18, Phe105 (Pi-Pi)Experimental
Control (Flavopiridol) -9.2Cys106, Glu81Leu166, Ala460.8

Interpretation Guide:

  • Affinity Drop: A decrease in affinity (e.g., from -8.5 to -7.5) suggests the lost H-bonds were critical.

  • Affinity Gain: An increase (e.g., to -9.0) suggests the methyl groups successfully filled a hydrophobic sub-pocket, displacing water ("entropic gain").

  • Binding Pose: If the Methyl Ether flips

    
     compared to Arctigenin, it indicates the original H-bonds were directing the orientation.
    

References

  • Arctigenin Targets & Signaling

    • Title: Arctigenin from Saussurea medusa Maxim.
    • Source: MDPI (2023).
    • URL:[Link]

  • CDK9 Docking Studies

    • Title: Molecular Docking Analysis of Arctigenin and Its Analogues against Cyclin-Dependent Kinases (CDKs).
    • Source: ResearchG
    • URL:[Link]

  • Lignan SAR & Methylation Effects

    • Title: Synthesis and biological evaluation of arctigenin ester and ether derivatives as activators of AMPK.[2]

    • Source: Bioorganic & Medicinal Chemistry (PubMed).
    • URL:[Link]

  • General Lignan Docking Methodology

    • Title: Molecular Docking and Molecular Dynamics Studies Reveal the Anticancer Potential of Medicinal-Plant-Derived Lignans.
    • Source: Molecules (NIH).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Arctigenin Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Arctigenin methyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles to empower you to overcome common challenges in your synthetic endeavors.

Introduction

Arctigenin, a dibenzylbutyrolactone lignan, is a molecule of significant interest due to its diverse biological activities.[1] Methylation of its phenolic hydroxyl groups to produce Arctigenin methyl ether is a common strategy in medicinal chemistry to modulate its pharmacokinetic and pharmacodynamic properties. While the Williamson ether synthesis is the classical approach for this transformation, researchers often encounter challenges related to regioselectivity, side reactions, and purification. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize Arctigenin methyl ether. Which synthetic route is most common?

A1: The most prevalent and straightforward method for synthesizing Arctigenin methyl ether is the Williamson ether synthesis.[2] This reaction involves the deprotonation of the phenolic hydroxyl groups of Arctigenin with a suitable base to form a phenoxide, which then acts as a nucleophile to attack a methylating agent, typically an alkyl halide like methyl iodide.

Q2: Arctigenin has two phenolic hydroxyl groups. Will my reaction be selective for one over the other?

A2: Achieving high regioselectivity in the methylation of Arctigenin can be challenging as both phenolic hydroxyl groups have similar reactivity. The relative acidity of the two hydroxyls and steric hindrance around them will influence which one reacts faster. The hydroxyl group on the guaiacyl moiety (4'-OH) is generally more acidic and less sterically hindered than the one on the syringyl moiety (4''-OH), suggesting a potential for slight preference. However, in many cases, a mixture of mono-methylated isomers and the di-methylated product is obtained. To favor mono-methylation, using a stoichiometric amount of the base and methylating agent is crucial. For selective methylation, enzymatic approaches using O-methyltransferases are being explored, which can offer high regioselectivity.[3]

Q3: What are the most common side reactions I should be aware of?

A3: The primary side reaction of concern is C-alkylation, where the phenoxide intermediate undergoes methylation on the aromatic ring instead of the oxygen atom. This is a common issue in the alkylation of phenols. The choice of solvent plays a critical role in minimizing C-alkylation; polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation. Another potential side reaction, though less common with methyl halides, is elimination if a more sterically hindered alkyl halide were to be used.[4]

Troubleshooting Guide

Low Reaction Yield

Q: My reaction yield for Arctigenin methyl ether is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the Williamson ether synthesis of Arctigenin methyl ether can stem from several factors. Let's break them down:

  • Incomplete Deprotonation: The phenolic hydroxyl groups of Arctigenin need to be fully deprotonated to form the reactive phenoxide. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.

    • Troubleshooting:

      • Base Selection: Use a sufficiently strong base to deprotonate the phenol. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). For phenols, weaker bases like K₂CO₃ are often sufficient.[2]

      • Stoichiometry: Use at least a stoichiometric equivalent of the base for each hydroxyl group you intend to methylate. For di-methylation, at least two equivalents are necessary.

  • Poor Quality of Reagents: The purity of Arctigenin, the base, and the methylating agent is critical. Moisture can quench the strong base and the phenoxide intermediate.

    • Troubleshooting:

      • Ensure your Arctigenin starting material is pure and dry.

      • Use freshly opened or properly stored anhydrous solvents and reagents.

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.

    • Troubleshooting:

      • Temperature: While some Williamson ether syntheses proceed at room temperature, gentle heating (e.g., 50-60 °C) can often increase the reaction rate and yield. However, excessively high temperatures can promote side reactions.

      • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times might lead to degradation of the product.

Formation of Multiple Products (Regioselectivity Issues)

Q: My TLC plate shows multiple spots, indicating a mixture of products. How can I control the regioselectivity of the methylation?

A: As mentioned, obtaining a single product can be challenging due to the presence of two phenolic hydroxyl groups. Here's how to approach this:

    • Troubleshooting:

      • Stoichiometry Control: To favor mono-methylation, carefully control the stoichiometry of your reagents. Use one equivalent of base and one equivalent of the methylating agent. This will statistically favor the formation of the mono-methylated product.

      • Protecting Groups: For a more controlled synthesis of a specific mono-methyl ether, a protecting group strategy can be employed. This involves protecting one of the hydroxyl groups, performing the methylation on the other, and then deprotecting. This adds steps to the synthesis but provides excellent control over the outcome.

  • Enzymatic Methylation: For highly selective methylation, consider exploring biocatalytic methods. O-methyltransferases (OMTs) are enzymes that can catalyze the methylation of specific hydroxyl groups with high regioselectivity.[3]

Purification Challenges

Q: I am having difficulty purifying my Arctigenin methyl ether from the reaction mixture. What are the best practices for purification?

A: Purification is a critical step, and the similar polarity of the starting material, mono-methylated, and di-methylated products can make it challenging.

  • Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and the excess base.

    • Troubleshooting:

      • After the reaction is complete, quench the reaction mixture with water or a dilute acid (e.g., 1M HCl) to neutralize the base.

      • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with water and brine to remove any remaining water-soluble impurities.

  • Chromatography: Silica gel column chromatography is the most common method for purifying Arctigenin and its derivatives.[6]

    • Troubleshooting:

      • TLC Analysis: Before running a column, optimize the solvent system using TLC. A good solvent system will give a clear separation between your desired product and the impurities. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone) is typically used. For lignans, solvent systems like petroleum ether/acetone have been reported.[6]

      • Column Chromatography: Pack the column carefully to avoid cracks and channels. Load the crude product dissolved in a minimal amount of the eluent or a more volatile solvent. Elute with the optimized solvent system. Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Visualization on TLC: Since Arctigenin and its methyl ether are often colorless, a visualization technique is needed for TLC.

    • Troubleshooting:

      • UV light (254 nm): Aromatic compounds like Arctigenin and its derivatives will appear as dark spots on a fluorescent TLC plate.[7]

      • Staining: If UV is not effective, various staining agents can be used. A p-anisaldehyde stain is generally good for visualizing phenols and ethers.[8] A potassium permanganate stain can also be effective for many organic compounds.

Experimental Protocols

General Procedure for Williamson Ether Synthesis of Arctigenin Methyl Ether

This is a general guideline. Optimization of stoichiometry, temperature, and reaction time is recommended.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Arctigenin (1 equivalent). Dissolve it in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Deprotonation: Add the base (e.g., potassium carbonate, 1.1 equivalents for mono-methylation or 2.2 equivalents for di-methylation) to the solution. Stir the mixture at room temperature for 30-60 minutes.

  • Methylation: Add the methylating agent (e.g., methyl iodide, 1.1 equivalents for mono-methylation or 2.2 equivalents for di-methylation) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Table 1: Troubleshooting Summary
Problem Potential Cause Recommended Solution
Low Yield Incomplete deprotonationUse a stronger base or ensure correct stoichiometry.
Poor reagent qualityUse anhydrous solvents and fresh reagents.
Suboptimal conditionsOptimize temperature and reaction time by monitoring with TLC.
Multiple Products Lack of regioselectivityControl stoichiometry for mono-methylation; consider a protecting group strategy or enzymatic methylation for specific isomers.
Purification Difficulty Similar polarity of productsOptimize the solvent system for column chromatography using TLC.
Incomplete removal of impuritiesPerform a thorough aqueous work-up before chromatography.

Visualizations

Synthetic Pathway and Potential Side Reaction

G Arctigenin Arctigenin Phenoxide Arctigenin Phenoxide Arctigenin->Phenoxide + Base Methyl_Ether Arctigenin Methyl Ether (O-Alkylation Product) Phenoxide->Methyl_Ether + CH3I (Polar Aprotic Solvent) C_Alkylated C-Alkylated Byproduct Phenoxide->C_Alkylated + CH3I (Can be favored in protic solvents)

Caption: Williamson ether synthesis of Arctigenin methyl ether and the competing C-alkylation side reaction.

Troubleshooting Workflow

G cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solution Solution Start Low Yield or Impure Product TLC Analyze by TLC Start->TLC NMR_MS Characterize by NMR & Mass Spec TLC->NMR_MS If spots are unexpected Check_Reagents Check Reagent Purity & Stoichiometry TLC->Check_Reagents If starting material remains Optimize_Conditions Optimize Reaction (Temp, Time, Solvent) TLC->Optimize_Conditions If multiple products form NMR_MS->Check_Reagents If structure is incorrect Check_Reagents->Optimize_Conditions Improve_Purification Refine Purification (Solvent System, Column) Optimize_Conditions->Improve_Purification Pure_Product Pure Arctigenin Methyl Ether Improve_Purification->Pure_Product

Caption: A logical workflow for troubleshooting common issues in the synthesis of Arctigenin methyl ether.

References

  • Wu, D., et al. (2022). Arctigenin: pharmacology, total synthesis, and progress in structure modification. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2448-2469. [Link]

  • Studylib. (n.d.). Williamson Ether Synthesis: Phenacetin Lab Procedure. Retrieved from [Link]

  • Edubirdie. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Anti-Proliferative Evaluation of Arctigenin Analogues with C-9′ Derivatisation. Molecules, 25(21), 5195. [Link]

  • PubMed. (2022). Arctigenin: pharmacology, total synthesis, and progress in structure modification. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation study of the trimethylsilyl derivatives of arctiin, matairesinoside, arctigenin, phylligenin, matairesinol and methylarctigenin: Their gas and liquid chromatographic analysis in plant extracts. Retrieved from [Link]

  • PMC. (2014). Regioselectivity of Catechol O-Methyltransferase Confers Enhancement of Catalytic Activity. PLoS One, 9(1), e86358. [Link]

  • PMC. (2018). Novel Method of Preparation and Activity Research on Arctigenin from Fructus Arctii. Pharmacognosy Magazine, 14(54), 134-140. [Link]

  • University College London. (2021). An Alternative Cascade for the Selective Methylation of Catechols and Tetrahydroisoquinolines by O‐Methyltransferases. ChemCatChem, 13(15), 3465-3469. [Link]

  • PMC. (2023). Synthesis, Structural Elucidation, and Anti-Inflammatory Activity of a Water-Soluble Derivative of Arctiin. International Journal of Molecular Sciences, 24(4), 3691. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry spectra of arctiin and arctigenin (positive ion and negative ion detection mode). Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis and pharmacological characterisation of arctigenin analogues as antagonists of AMPA and kainate receptors. Organic & Biomolecular Chemistry, 13(20), 5765-5774. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2008). Tumor specific cytotoxicity of arctigenin isolated from herbal plant Arctium lappa L. Retrieved from [Link]

Sources

Preventing degradation of Arctigenin methyl ether in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Arctigenin methyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of Arctigenin methyl ether in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the stability and integrity of your experimental solutions.

I. Understanding the Stability of Arctigenin Methyl Ether

Arctigenin methyl ether is a lignan compound with significant biological activities, including anti-inflammatory and antioxidant properties.[1] However, like many natural products, its stability in solution can be a concern. The primary degradation pathways for Arctigenin methyl ether are hydrolysis and oxidation.

Hydrolysis: The ester linkage in the lactone ring of Arctigenin methyl ether is susceptible to hydrolysis, particularly under acidic or basic conditions.[2][3][4] This reaction involves the cleavage of the ester bond by water, leading to the formation of an inactive carboxylic acid and an alcohol.[2][4] The rate of hydrolysis is pH-dependent and can be accelerated by the presence of acids or bases.[3][4]

Oxidation: The benzylic ether and the methylene bridge in the structure of Arctigenin methyl ether are potential sites for oxidation.[5][6][7] Oxidation can be initiated by exposure to light, heat, or the presence of oxidizing agents. This can lead to the formation of various degradation products, altering the compound's biological activity.

II. Troubleshooting Guide for Solution Instability

This section addresses common issues encountered when working with Arctigenin methyl ether solutions and provides step-by-step guidance to resolve them.

Issue 1: Precipitation or Cloudiness in the Solution

  • Possible Cause: Poor solubility or supersaturation of Arctigenin methyl ether in the chosen solvent. This can also occur if the solution is stored at a lower temperature than it was prepared at.

  • Troubleshooting Steps:

    • Verify Solubility: Confirm the solubility of Arctigenin methyl ether in the solvent you are using. While specific data for the methyl ether is limited, related lignans are generally soluble in organic solvents like DMSO, ethanol, and methanol.[8]

    • Gentle Warming: Gently warm the solution in a water bath (not exceeding 40°C) to see if the precipitate redissolves. Lignans are generally stable at temperatures up to 100°C for short periods, so mild heating is unlikely to cause degradation.[9]

    • Sonication: Use an ultrasonic bath to aid in the dissolution of the compound.

    • Solvent Co-System: If precipitation persists, consider preparing a more concentrated stock solution in a strong organic solvent like DMSO and then diluting it with your aqueous buffer or media just before use.

Issue 2: Discoloration (e.g., Yellowing) of the Solution

  • Possible Cause: This is often an indication of oxidative degradation or photodegradation.[10][11][12] Exposure to light, especially UV light, can trigger these reactions.[10][11][13]

  • Troubleshooting Steps:

    • Protect from Light: Always store Arctigenin methyl ether solutions in amber vials or wrap the container with aluminum foil to protect it from light.[11]

    • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from peroxides or other oxidizing impurities.

    • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.

Issue 3: Loss of Biological Activity

  • Possible Cause: This is a critical issue that can result from either hydrolysis or oxidation, leading to a decrease in the concentration of the active compound.

  • Troubleshooting Steps:

    • pH Control: If working with aqueous solutions, ensure the pH is maintained within a stable range, ideally close to neutral (pH 6-8). Avoid strongly acidic or basic conditions.

    • Fresh Preparations: Prepare solutions fresh whenever possible. If storage is necessary, follow the recommended guidelines below.

    • Storage Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation reactions.[8]

    • Aliquotting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

III. Best Practices for Storage and Handling

To maintain the integrity of your Arctigenin methyl ether solutions, adhere to the following best practices:

1. Solvent Selection:

  • For long-term storage, use aprotic, anhydrous-grade solvents like DMSO or ethanol.

  • When preparing aqueous solutions for experiments, it is best to make them fresh from a concentrated stock in an organic solvent.

2. Storage Conditions:

The following table summarizes the recommended storage conditions for Arctigenin methyl ether solutions:

Solvent SystemShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)
Anhydrous Organic Solvents (e.g., DMSO, Ethanol) 2-8°C, protected from light-20°C or -80°C, protected from light, under inert gas
Aqueous Buffers/Media 2-8°C for up to 24 hours (prepare fresh)Not Recommended

3. Handling Procedures:

  • Always use clean, dry glassware and equipment.

  • Minimize the exposure of the solution to air and light during handling.

  • When diluting a stock solution, allow it to come to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

IV. Experimental Workflow for Preparing Stable Solutions

The following diagram illustrates a recommended workflow for preparing and handling Arctigenin methyl ether solutions to minimize degradation.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use start Weigh Arctigenin methyl ether powder dissolve Dissolve in anhydrous DMSO to make concentrated stock start->dissolve vortex Vortex/sonicate until fully dissolved dissolve->vortex aliquot Aliquot into single-use amber vials vortex->aliquot inert Purge with inert gas (Ar/N2) aliquot->inert store Store at -80°C inert->store thaw Thaw aliquot at room temperature store->thaw dilute Dilute to final concentration in pre-warmed buffer/media thaw->dilute use Use immediately in experiment dilute->use

Caption: Recommended workflow for preparing and storing Arctigenin methyl ether solutions.

V. Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of Arctigenin methyl ether in DMSO at -20°C?

Q2: Can I use water to dissolve Arctigenin methyl ether?

Directly dissolving Arctigenin methyl ether in water is not recommended due to its poor aqueous solubility.[15] It is best to first dissolve it in a water-miscible organic solvent like DMSO or ethanol and then dilute this stock solution with your aqueous buffer.

Q3: Are there any incompatible excipients or reagents I should avoid?

Avoid strong acids, strong bases, and strong oxidizing agents, as these can accelerate the degradation of Arctigenin methyl ether. Also, be mindful of the potential for enzymatic degradation if using solutions containing cell lysates or other biological matrices for extended periods at room temperature.[16]

Q4: My solution has been stored at room temperature for a few days. Is it still usable?

It is not recommended to use solutions that have been stored at room temperature for an extended period, as there is a high likelihood of degradation. For critical experiments, it is always best to use freshly prepared solutions or properly stored frozen aliquots.

VI. References

  • Susanto, J., Ke, H., Chen, Y., Chen, Y., & Liu, Y. (2021). Arctigenin: pharmacology, total synthesis, and progress in structure modification. RSC Advances, 11(49), 30973-30986.

  • Hyvärinen, H. K., Pihlava, J. M., Hiidenhovi, J. A., Hietaniemi, V., Korhonen, H. J., & Ryhänen, E. L. (2006). Effect of processing and storage on the stability of flaxseed lignan added to bakery products. Journal of agricultural and food chemistry, 54(1), 48–53.

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters.

  • Organic Chemistry Portal. Benzyl Ethers.

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.

  • ACS Publications. Oxidation of benzyl ethers.

  • van der Klis, F., & de Jong, R. L. P. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 639–646.

  • Wikipedia. (2023). Photodegradation.

  • Herald Scholarly Open Access. (2020). Photodegradation Products and their Analysis in Food.

  • NIH. (2023). Photocatalytic Degradation of Food and Juices Dyes via Photocatalytic Nanomaterials Synthesized through Green Synthetic Route: A Systematic Review.

  • ResearchGate. (2010). Understanding the chemical basis of drug stability and degradation.

  • ResearchGate. (n.d.). Stability of drugs and medicines Hydrolysis.

  • Zhu, Z., Li, C., Wang, X., Yang, G., & Sun, W. (2013). Hydrolysis is the dominating in vivo metabolism pathway for arctigenin: identification of novel metabolites of arctigenin by LC/MS/MS after oral administration in rats. Planta medica, 79(6), 462–469.

  • Lee, J., Kim, J., & Lee, J. (2024). Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS. Food science and biotechnology, 33(6), 765–775.

  • MDPI. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans.

  • Zhang, L., Wang, Y., Yang, K., Wang, Z., & Gui, S. (2023). Synthesis, Structural Elucidation, and Anti-Inflammatory Activity of a Water-Soluble Derivative of Arctiin. Molecules (Basel, Switzerland), 28(4).

  • Lee, S. Y., Lee, S. H., & Lee, C. H. (2018). Arctigenin inhibits the activation of the mTOR pathway, resulting in autophagic cell death and decreased ER expression in ER-positive human breast cancer cells. International journal of oncology, 52(5), 1579–1589.

  • ACS Publications. Ester Bonds in Prodrugs.

  • PubMed. (2013). The effect of the linker on the hydrolysis rate of drug-linked ester bonds.

  • ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage.

  • ACS Publications. Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt.

  • Conference Services. (2003). Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent.

  • NIH. (2000). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures.

Sources

Technical Support Center: Arctigenin Methyl Ether (AME) Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the AME Application Support Hub. Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Troubleshooting Resistance Profiles in Oncology Assays

Executive Summary: The AME Paradox

Arctigenin methyl ether (AME) is not a standard cytotoxic agent; it is a stress-response modulator. Unlike taxanes that simply arrest division, AME functions primarily by depriving cancer cells of their survival mechanisms under stress —specifically by blocking the Unfolded Protein Response (UPR) (targeting GRP78/BiP) and inhibiting the PI3K/Akt/mTOR axis.

When you observe "resistance," you are likely witnessing one of three scenarios:

  • Pseudo-Resistance: Physicochemical precipitation due to AME's lipophilicity.

  • Efflux Adaptation: Upregulation of ABC transporters (P-gp/MDR1).

  • Metabolic Bypass: A shift from UPR-dependent survival to autophagy-dependent dormancy.

This guide provides the diagnostic workflows to distinguish these scenarios and restore assay integrity.

Module 1: Physicochemical Integrity (The "Hidden" Variable)

Issue: "My IC50 values are drifting significantly between replicates, or high concentrations show less toxicity than medium concentrations."

Diagnosis: AME is a lignan derivative with poor aqueous solubility. In cell culture media, it often precipitates at concentrations >50 µM, effectively lowering the bioavailable dose while the nominal dose increases.

Troubleshooting Protocol: The Solubility Stress Test

StepActionScientific Rationale
1 Solvent Check Dissolve AME in 100% DMSO to create a 1000x stock. Do not use ethanol; AME stability is compromised in protic solvents over time.
2 Visual Inspection Inspect wells under 40x microscopy immediately after dosing. Look for "micro-crystals" or oil droplets. If seen, your cells are not being dosed; they are being "salted."
3 Serum Step-Down If precipitation occurs, reduce FBS from 10% to 5% during the drug incubation window. Serum proteins can sometimes sequester lipophilic lignans, reducing free drug availability.
Module 2: The Efflux Barrier (P-glycoprotein)

Issue: "Cells proliferate despite high AME dosage, but the target pathways (Akt/mTOR) remain phosphorylated."

Diagnosis: The cells are pumping AME out before it can bind its intracellular targets. While AME is often cited as a P-gp inhibitor, chronic exposure selects for clones with massive P-gp (ABCB1) upregulation.

Diagnostic Workflow: The Rhodamine Retention Assay Do not rely on Western Blots alone; protein expression does not equal pump activity.

  • Dose: Treat resistant cells with Rhodamine 123 (5 µM) for 30 mins.

  • Wash: Remove media and replace with AME-free media for 60 mins (Efflux phase).

  • Analyze: Flow cytometry (FITC channel).

    • High Fluorescence: Pump is inactive (AME should work).

    • Low Fluorescence: Pump is hyperactive (AME is being ejected).

  • Validation: Co-treat with Verapamil (10 µM) . If AME sensitivity is restored, resistance is efflux-mediated.

Module 3: The UPR "Trap" Mechanism

Issue: "My cells are under stress (glucose deprivation/hypoxia), but AME fails to induce apoptosis."

Deep Dive: AME's primary potency comes from blocking the induction of GRP78 (BiP) during stress. Normal cancer cells upregulate GRP78 to fold misfolded proteins and survive. AME prevents this, causing "terminal UPR" and death. Resistant cells often bypass GRP78 dependency.

Q: How do I confirm if the resistance is UPR-mediated? A: You must distinguish between Adaptive UPR (Survival) and Terminal UPR (Death).

The Marker Matrix:

Protein TargetExpected AME Effect (Sensitive)Resistance Phenotype
GRP78 (BiP) Suppressed (Transcriptional block)High/Unchanged (Promoter mutation or alternative signaling)
CHOP High (Pro-apoptotic)Low (Apoptosis evaded)
LC3B-II Moderate (Autophagy)Very High (Protective Autophagy)

Visualization: The UPR Blockade & Resistance Pathways

AME_Resistance_Mechanism cluster_Sensitive AME Sensitive Response cluster_Resistant Resistance Mechanism Stress Tumor Microenvironment (Glucose Deprivation/Hypoxia) UPR_Sensor UPR Sensors (PERK / IRE1) Stress->UPR_Sensor GRP78 GRP78 (BiP) Chaperone UPR_Sensor->GRP78 Normal Induction Bypass Alternative Chaperones (GRP94 / HSP70) UPR_Sensor->Bypass Compensation Autophagy Protective Autophagy (Lysosomal degradation) UPR_Sensor->Autophagy Metabolic Shift AME AME Treatment AME->GRP78 BLOCKS Transcription Apoptosis Terminal UPR (Apoptosis) GRP78->Apoptosis If GRP78 Low + Stress Survival Cell Survival Bypass->Survival Autophagy->Survival

Figure 1: Mechanism of AME action vs. Resistance. AME normally blocks GRP78, forcing apoptosis. Resistant cells bypass this via alternative chaperones or protective autophagy.

Module 4: Compensatory Signaling (The "Whack-a-Mole" Effect)

Issue: "Akt phosphorylation is successfully inhibited, but cells are not dying."

Diagnosis: Cancer cells possess redundant survival pathways. AME is a potent PI3K/Akt inhibitor. When Akt is silenced, resistant cells often activate the MAPK/ERK pathway or STAT3 to maintain anti-apoptotic signaling (Mcl-1 stabilization).

Troubleshooting Protocol: Dual-Pathway Blotting Run a Western Blot with the following panel to identify the "escape route":

  • Primary Target: p-Akt (Ser473) — Should be DOWN.

  • Escape Route A: p-ERK1/2 (Thr202/Tyr204) — If UP, add MEK inhibitor.

  • Escape Route B: p-STAT3 (Tyr705) — If UP, resistance is cytokine-driven.

Visualization: Experimental Decision Tree

Troubleshooting_Workflow Start Observed Resistance (High IC50) Precipitation Check Solubility (Microscopy) Start->Precipitation Efflux_Test Rhodamine 123 Assay Precipitation->Efflux_Test Clear Solution Solvent_Fix Fix Solvent/DMSO Precipitation->Solvent_Fix Crystals Found Signaling_Test Western Blot (p-Akt vs p-ERK) Efflux_Test->Signaling_Test No Efflux Verapamil Add Verapamil (P-gp Inhibitor) Efflux_Test->Verapamil High Efflux Combo_Tx Add MEK Inhibitor Signaling_Test->Combo_Tx p-ERK High

Figure 2: Step-by-step diagnostic workflow for identifying the root cause of AME resistance.

References
  • Mechanism of UPR Blockade: Sun, J., et al. (2010). Arctigenin blocks the unfolded protein response and shows therapeutic antitumor activity.[1] Journal of Cellular Physiology. Key Finding: Establishes AME/ATG as a specific inhibitor of GRP78 induction during glucose deprivation.

  • PI3K/Akt/mTOR Inhibition: Wang, P., et al. (2014). Arctigenin inhibits the activation of the mTOR pathway, resulting in autophagic cell death.[2] Breast Cancer Research and Treatment. Key Finding: Validates the kinase inhibition profile essential for checking compensatory signaling.

  • MDR and P-glycoprotein Interaction: Su, S., et al. (2023).[3] Novel (-)-arctigenin derivatives inhibit STAT3 phosphorylation and P-glycoprotein function. Journal of Natural Medicines. Key Finding: Discusses the interaction between Arctigenin derivatives and P-gp, highlighting the potential for efflux-mediated resistance.

  • Solubility and Formulation: Gaylord Chemical. DMSO Solubility Data and Miscibility. Key Finding: Technical grounding for DMSO usage with lipophilic compounds like lignans.

Sources

Navigating the Nuances of Semi-Synthesis: A Technical Guide to Controlling Batch-to-Batch Variability of Arctigenin Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist, this technical support guide is designed for researchers, scientists, and drug development professionals working with Arctigenin methyl ether. Batch-to-batch variability of this semi-synthetic natural product derivative can introduce significant challenges in experimental reproducibility and data interpretation. This guide provides a comprehensive framework for understanding, identifying, and controlling this variability through a series of frequently asked questions, in-depth troubleshooting guides, and validated analytical protocols.

Section 1: Understanding the Source of Variability - FAQs

This section addresses the fundamental questions surrounding the synthesis and potential impurities of Arctigenin methyl ether, which are the primary drivers of batch-to-batch inconsistency.

Q1: How is Arctigenin methyl ether typically synthesized, and what are the likely impurities?

A1: Arctigenin methyl ether is a semi-synthetic derivative of the natural product Arctigenin. The synthesis involves the methylation of the phenolic hydroxyl group of Arctigenin. While specific, proprietary synthesis methods may vary between suppliers, a common and well-established method for methylating phenols is through Williamson ether synthesis or by using methylating agents like dimethyl sulfate or dimethyl carbonate in the presence of a base.[1][2][3]

Based on this likely synthetic route, several classes of impurities can be anticipated:

  • Unreacted Starting Material: Incomplete methylation will result in residual Arctigenin in the final product.

  • Reagent-Related Impurities: Residual methylating agents or byproducts of their decomposition can be present.

  • Over-methylated Products: While less likely for Arctigenin due to its single phenolic hydroxyl group, the possibility of reaction at other sites, though chemically less favored, cannot be entirely ruled out under non-optimized conditions.

  • Solvent- and Process-Related Impurities: Residual solvents from the reaction and purification steps are common impurities in synthetic compounds.

The following diagram illustrates a plausible synthetic pathway and the origin of potential impurities.

Arctigenin Arctigenin Reaction Methylation Reaction Arctigenin->Reaction Methylating_Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating_Agent->Reaction Base Base (e.g., K2CO3) Base->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Impurities Potential Impurities Reaction->Impurities AME Arctigenin Methyl Ether (Final Product) Purification->AME Unreacted_Arctigenin Unreacted Arctigenin Impurities->Unreacted_Arctigenin Byproducts Reagent Byproducts Impurities->Byproducts Residual_Solvents Residual Solvents Impurities->Residual_Solvents

Plausible synthesis and impurity sources.

Q2: What are the key physicochemical properties of Arctigenin methyl ether that I should be aware of?

A2: While specific experimental data for Arctigenin methyl ether is not extensively published, we can infer its properties based on its parent compound, Arctigenin, and the general characteristics of ethers.

  • Solubility: Arctigenin itself has poor water solubility. The methylation of the phenolic hydroxyl group to form an ether will likely further decrease its polarity, resulting in even lower aqueous solubility. It is expected to be soluble in common organic solvents like DMSO, DMF, ethanol, and acetone.[4][5]

  • Stability: Ethers are generally stable compounds. However, lignans can be susceptible to degradation under certain conditions. Forced degradation studies on the related compound Artemether (a methyl ether derivative) showed extensive degradation under hydrolytic (acidic, basic, and neutral) conditions, while it was relatively stable to heat, UV irradiation, and oxidation.[6] It is prudent to handle Arctigenin methyl ether with similar precautions.

  • Storage: To ensure stability, Arctigenin methyl ether should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration or freezing is recommended.

Q3: How can I be sure that the batch of Arctigenin methyl ether I am using is of high quality?

A3: The most reliable way to ensure the quality of your compound is to request and carefully review the Certificate of Analysis (CofA) from the supplier. A comprehensive CofA should include:

  • Identity Confirmation: Data from ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) that confirms the chemical structure.

  • Purity Assessment: A chromatogram from a validated High-Performance Liquid Chromatography (HPLC) method, indicating the purity of the compound (typically >98%).

  • Residual Solvent Analysis: Data from Gas Chromatography (GC) analysis to quantify any residual solvents from the synthesis and purification process.

If you have concerns about the quality or consistency of your batch, it is highly recommended to perform your own analytical validation as outlined in Section 3.

Section 2: Troubleshooting Experimental Inconsistencies

This section provides a structured approach to troubleshooting common issues that may arise from batch-to-batch variability of Arctigenin methyl ether.

Observed Problem Potential Cause(s) Related to Batch Variability Recommended Action(s)
Reduced or inconsistent biological activity in cell-based assays. 1. Lower Purity: The actual concentration of the active compound is lower than stated. 2. Presence of Inhibitory Impurities: Unreacted Arctigenin or other byproducts may have antagonistic effects.1. Verify Purity: Perform HPLC analysis to confirm the purity of the batch (see Protocol 1). 2. Confirm Identity: Use NMR and MS to verify the chemical structure (see Protocols 2 & 3). 3. Dose-Response Comparison: Compare the dose-response curve of the new batch with a previously validated batch.
Unexpected cytotoxicity or off-target effects. 1. Presence of Toxic Impurities: Residual reagents (e.g., dimethyl sulfate is toxic) or byproducts may be cytotoxic. 2. Degradation of the Compound: Improper storage or handling may lead to the formation of degradation products with different biological activities.1. Review CofA for Impurity Profile: If available, check for the presence of known toxic impurities. 2. Perform Stability Check: Re-analyze the compound by HPLC to check for degradation products. 3. Conduct Forced Degradation Studies: To identify potential degradation products and their impact (see Protocol 4).
Poor solubility or precipitation in experimental media. 1. Different Crystal Polymorphs: Different batches may have different crystalline forms with varying solubility. 2. Higher Levels of Hydrophobic Impurities: Can affect the overall solubility of the material.1. Solubility Testing: Determine the solubility of the new batch in your experimental solvent system. 2. Microscopic Examination: Visually inspect the dissolved compound for any undissolved particulates. 3. Consider Formulation Strategies: If solubility is a persistent issue, consider using solubilizing agents or different delivery vehicles.
Inconsistent analytical results (e.g., shifting retention times in HPLC). 1. Presence of Co-eluting Impurities: An impurity may be co-eluting with the main peak, causing shifts in retention time or peak shape. 2. Degradation During Analysis: The compound may be degrading on the analytical column or in the autosampler.1. Optimize HPLC Method: Adjust the mobile phase composition or gradient to improve the resolution between the main peak and any impurities. 2. Use a Diode Array Detector (DAD): Check for peak purity to see if multiple components are present under a single peak. 3. Assess Sample Stability in Autosampler: Analyze the same sample at different time points to check for degradation.

The following flowchart provides a logical workflow for troubleshooting issues related to batch-to-batch variability.

Start Experimental Anomaly Observed Check_CofA Review Supplier's Certificate of Analysis (CofA) Start->Check_CofA In_House_QC Perform In-House Quality Control Check_CofA->In_House_QC HPLC_Purity HPLC Purity & Impurity Profile (Protocol 1) In_House_QC->HPLC_Purity NMR_Identity ¹H & ¹³C NMR for Identity (Protocol 2) In_House_QC->NMR_Identity MS_Identity Mass Spectrometry for Identity (Protocol 3) In_House_QC->MS_Identity Compare_Batches Compare Data with Previous 'Good' Batch HPLC_Purity->Compare_Batches NMR_Identity->Compare_Batches MS_Identity->Compare_Batches Data_Mismatch Data Mismatch Identified Compare_Batches->Data_Mismatch No Data_Match Data Matches 'Good' Batch Compare_Batches->Data_Match Yes Contact_Supplier Contact Supplier with Data Data_Mismatch->Contact_Supplier Investigate_Experiment Investigate Experimental Parameters (e.g., cell passage, reagents) Data_Match->Investigate_Experiment Quarantine_Batch Quarantine or Return Batch Contact_Supplier->Quarantine_Batch

Troubleshooting workflow.

Section 3: Essential Quality Control Protocols

This section provides detailed, step-by-step methodologies for the in-house validation of Arctigenin methyl ether. These protocols are intended as a starting point and may require optimization for your specific instrumentation and experimental needs.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate Arctigenin methyl ether from its likely impurities, such as unreacted Arctigenin.

Instrumentation and Reagents:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Arctigenin and Arctigenin methyl ether reference standards

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water. Adding 0.1% formic acid to the aqueous phase can improve peak shape.

  • Standard Preparation: Prepare stock solutions of Arctigenin and Arctigenin methyl ether reference standards in acetonitrile or methanol at a concentration of 1 mg/mL. From these, prepare a working standard of Arctigenin methyl ether at approximately 100 µg/mL.

  • Sample Preparation: Prepare a solution of the Arctigenin methyl ether batch to be tested at the same concentration as the working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (Arctigenin and its derivatives have a UV absorbance maximum around this wavelength).[7]

  • Analysis: Inject the standard and sample solutions. Compare the retention time of the main peak in the sample to that of the Arctigenin methyl ether standard. The retention time of any unreacted Arctigenin can be confirmed by injecting the Arctigenin standard.

  • Purity Calculation: Calculate the purity of the sample by the area percentage method, assuming all components have a similar response factor at 280 nm.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are powerful tools for confirming the identity and structure of Arctigenin methyl ether.

Instrumentation and Reagents:

  • NMR spectrometer (300 MHz or higher)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the Arctigenin methyl ether sample in approximately 0.6 mL of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Spectral Analysis:

    • ¹H NMR: Look for the disappearance of the phenolic hydroxyl proton signal that is present in the spectrum of Arctigenin. A new singlet corresponding to the methyl ether protons (-OCH₃) should appear, typically in the range of 3.7-3.9 ppm. The aromatic and aliphatic proton signals should remain largely unchanged, although minor shifts are expected upon methylation.

    • ¹³C NMR: The carbon of the newly formed methyl ether group will give a signal in the range of 55-60 ppm. The aromatic carbon to which the ether is attached will also show a characteristic shift.

Protocol 3: Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight of Arctigenin methyl ether.

Instrumentation and Reagents:

  • Mass spectrometer (e.g., ESI-QTOF or similar)

  • Methanol or acetonitrile (LC-MS grade)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Arctigenin methyl ether sample (e.g., 10 µg/mL) in methanol or acetonitrile.

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or analyze it via LC-MS. Acquire the spectrum in both positive and negative ion modes.

  • Spectral Analysis:

    • The expected molecular weight of Arctigenin is 372.41 g/mol .

    • The expected molecular weight of Arctigenin methyl ether is 386.44 g/mol .

    • In positive ion mode, look for the [M+H]⁺ or [M+Na]⁺ adducts (m/z 387.17 or 409.15, respectively).

    • In negative ion mode, look for the [M-H]⁻ adduct (m/z 385.15).

    • The fragmentation pattern can also provide structural information. Ethers can undergo characteristic alpha-cleavage.[8]

Protocol 4: Forced Degradation Study for Stability Assessment

This study helps to understand the stability of Arctigenin methyl ether under various stress conditions.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of Arctigenin methyl ether in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Aliquot the stock solution and subject it to the following conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60 °C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC (Protocol 1) and compare the chromatograms to that of an unstressed control sample. The appearance of new peaks indicates the formation of degradation products. This information is valuable for developing a stability-indicating analytical method.[9]

References

  • Yu, R., et al. (2012). A simple method for isolation and structural identification of arctigenin from Saussurea medusa Maxim. by preparation chromatography and single crystal X-ray diffraction.
  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method.
  • Vitus_Verdegast. (2003). Methylation of phenols using DMC and a PTC. Hive Novel Discourse.
  • Hu, Y., et al. (2005). Isolation and identification of trace lignans, arctiin and arctigenin, in Arctium lappa L. leaves. Request PDF.
  • ECHEMI. (2019).
  • Iowa State University. (n.d.).
  • IanC. (2019).
  • Wu, D., et al. (2022). A new method for asymmetric synthesis of arctigenin.
  • Wu, D., et al. (2022).
  • Li, H., et al. (2018).
  • National Center for Biotechnology Inform
  • Ouk, S., et al. (2002). O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system. Request PDF.
  • National Center for Biotechnology Information. (n.d.).
  • Nagappan, K. (2023). Identification of Synthetic Impurities and Their Significance in Natural Products Quality Control.
  • Boldizsár, I., et al. (2012). Mass fragmentation study of the trimethylsilyl derivatives of arctiin, matairesinoside, arctigenin, phylligenin, matairesinol, pinoresinol and methylarctigenin: Their gas and liquid chromatographic analysis in plant extracts. Request PDF.
  • National Center for Biotechnology Information. (2022). Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris. PMC.
  • Jain, D., & Basniwal, P. K. (2013).
  • Ward, F. E., et al. (2020).
  • Krahmer, A., et al. (2014). Chromatographic analysis of lignans.
  • Tian, S., et al. (2011). Determination of Arctiin and Arctigenin Contents in Arctium Tomentosum Mill. by HPLC Method.
  • Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific - AU.
  • U.S. Food and Drug Administration. (2021). Regulatory Considerations for Synthetic and Semi-synthetic Oligosaccharide Complex APIs in Generics. YouTube.
  • Chemistry LibreTexts. (2023).
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry.
  • BOC Sciences. (n.d.). Natural Product Semi- & Total Synthesis. BOC Sciences.
  • Li, X., et al. (2023).
  • National Center for Biotechnology Information. (2011).
  • Ibrahim, M. A., et al. (2022). The presence of methyl, methylene, and methine group in H-1 NMR spectrum.
  • Bodalski, R., & Dwiecki, K. (2014). Application of HPLC for the Analysis of Secoisolariciresinol Diglucoside in Flaxseeds. Polish Academy of Sciences.
  • Sigma-Aldrich. (n.d.). RT-PCR Troubleshooting. Sigma-Aldrich.
  • DNA Genotek. (2013). Troubleshooting guide for PG-100 sample collection and extraction. DNA Genotek.
  • Kumar, A., & Singh, A. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Willför, S., et al. (2009). HPLC of Lignans.
  • Li, Y., et al. (2013).
  • Pharmacophore. (n.d.). simultaneous-estimation-of-artemether-curcuminby-rp-hplc-method.pdf. Pharmacophore.
  • G-GROUP. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. KGROUP.
  • National Center for Biotechnology Information. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PubMed Central.
  • Njardarson, J. T. (2025). The Role of Natural Product Chemistry in Drug Discovery: Two Decades of Progress and Perspectives.
  • Bajaj, S., et al. (2012). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Schymanski, E. L., et al. (2024).
  • Molecular and Cell Biology. (n.d.).
  • G-GROUP. (n.d.).
  • Sravya, D., & Kuber, B. R. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science.
  • Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
  • Sameni, J., et al. (2012). Solubility of lignin and acetylated lignin in organic solvents. BioResources.
  • BJSTR. (n.d.). An overview on Common Organic Solvents and their Toxicity Abstract. BJSTR.

Sources

Technical Support Center: Arctigenin Methyl Ether (AME) Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Subject: Optimization of Cell Culture Conditions for Arctigenin Methyl Ether (AME) Assigned Specialist: Senior Application Scientist, Cell Biology Division

Introduction

Arctigenin methyl ether (AME) is a bioactive lignan derivative characterized by enhanced lipophilicity compared to its parent compound, Arctigenin. While it exhibits potent anti-inflammatory, anti-tumor, and neuroprotective properties via NF-κB and PI3K/Akt modulation, its structural modifications present unique challenges in cell culture.

This guide addresses the three most critical failure points in AME experiments: aqueous precipitation (crashing out) , serum protein binding , and non-specific cytotoxicity .

Module 1: Solubility & Stock Preparation

The Challenge: AME is highly hydrophobic. The most common user error is rapid precipitation when introducing the DMSO stock directly into aqueous media, leading to "silent" dosing errors where cells are treated with crystal aggregates rather than dissolved drug.

Protocol: The "Step-Down" Dilution Method

Do not add high-concentration stock directly to the cell culture dish.

  • Primary Stock: Dissolve AME powder in 100% DMSO to create a 50 mM master stock. Aliquot and store at -20°C (stable for 3 months). Avoid repeated freeze-thaw cycles.

  • Intermediate Dilution: Dilute the Primary Stock 1:10 in cell culture grade PBS or serum-free media to create a 10x working solution.

    • Critical Check: Vortex immediately. If cloudiness persists, sonicate for 10 seconds.

  • Final Dosing: Add the Intermediate solution to your well to achieve the final concentration (e.g., 10 µM).

    • Target DMSO: Final concentration must be ≤ 0.1% (v/v) to avoid solvent toxicity.

Visualization: Solubility Workflow

AME_Solubility Powder AME Powder (Hydrophobic) Stock Primary Stock (50 mM in 100% DMSO) Powder->Stock Dissolve Inter Intermediate Dilution (500 µM in PBS/Media) *Vortex Immediately* Stock->Inter 1:100 Dilution Precip Precipitation Risk (Silent Failure) Stock->Precip Direct Add (>1:1000) Final Cell Culture Well (Final: 1-50 µM) (DMSO < 0.1%) Inter->Final 1:10 Dilution

Figure 1: The "Step-Down" dilution strategy prevents AME crystallization (precipitation) upon contact with aqueous media, ensuring accurate dosing.

Module 2: Cell Culture Environment & Serum Interaction

The Challenge: The methyl ether group increases the affinity of AME for albumin. High concentrations of Fetal Bovine Serum (FBS) can sequester the drug, reducing its bioavailability.

Troubleshooting Guide: Serum Effects
SymptomProbable CauseCorrective Action
High IC50 values (Drug seems weak)Albumin Binding: AME is bound to FBS proteins, reducing free drug concentration.Serum Starvation: Reduce FBS to 1-2% for 12 hours prior to and during treatment.
Inconsistent Replicates Serum Batch Variation: Different FBS batches have varying albumin/lipid levels.Use Heat-Inactivated FBS and stick to a single lot number for the entire study.
Cell Detachment Solvent Toxicity: DMSO > 0.5% or AME precipitation.Verify DMSO is < 0.1%. Inspect wells under 40x microscopy for crystals.
FAQ: Incubation Times
  • Q: How long should I pre-incubate AME before adding a stimulant (e.g., LPS)?

    • A: 1 to 2 hours. AME requires time to permeate the membrane and inhibit intracellular kinases (like IKK) before the inflammatory cascade is triggered. Simultaneous addition often results in false negatives.

Module 3: Pathway Validation (Mechanism of Action)

The Science: AME exerts its effects primarily by inhibiting the NF-κB signaling pathway and the PI3K/Akt axis. To validate that your treatment is working mechanistically (and not just killing cells), you must assay specific biomarkers.

Key Biomarkers for Validation
  • Phospho-p65 (Ser536): AME should reduce the phosphorylation of the NF-κB p65 subunit.

  • Nuclear Translocation: Immunofluorescence should show p65 remaining in the cytoplasm rather than the nucleus after stimulation.

  • iNOS/COX-2: Downstream protein expression should be suppressed in a dose-dependent manner (Western Blot).

Visualization: AME Mechanism of Action

AME_Pathway AME Arctigenin Methyl Ether (AME) IKK IKK Complex (Phosphorylation) AME->IKK INHIBITS Stimulus Stimulus (e.g., LPS, TNF-α) Receptor TLR4 / TNFR Stimulus->Receptor Receptor->IKK IkB IκBα (Degradation) IKK->IkB Phosphorylates p65 NF-κB (p65) (Cytoplasm) IkB->p65 Releases p65_Nuc NF-κB (p65) (Nucleus) p65->p65_Nuc Translocation DNA Pro-inflammatory Genes (iNOS, COX-2, IL-6) p65_Nuc->DNA Transcription

Figure 2: AME acts as an upstream inhibitor of the IKK complex, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Module 4: Dosing & Toxicity (The Therapeutic Window)

The Challenge: Distinguishing between specific pharmacological inhibition and general necrosis.

Recommended Dosing Strategy

Do not rely on literature values alone; cell line sensitivity varies.[1][2]

  • Perform a Cytotoxicity Assay (MTT/CCK-8):

    • Range: 0, 1, 5, 10, 20, 50, 100 µM.

    • Duration: 24 hours.[3][4][5]

    • Goal: Determine the MNTC (Maximum Non-Toxic Concentration) . This is usually where cell viability is >90%.

    • Typical Range: For most cancer lines (e.g., HepG2, MCF-7), IC50 is often 10–50 µM . For immune cells (RAW264.7), toxicity may appear >20 µM.

  • Therapeutic Dosing:

    • Set your experimental doses below the MNTC.

    • Example: If toxicity starts at 20 µM, use 1, 5, and 10 µM for functional assays.

Data Table: Typical Sensitivity Ranges
Cell LineTissue OriginEstimated IC50 (24h)Recommended Max Dose
RAW 264.7 Macrophage~20-30 µM10 µM
HepG2 Liver~30-50 µM20 µM
HL-60 Leukemia< 1 µM (High Sensitivity)0.5 µM
HUVEC Endothelial> 50 µM25 µM

Note: Data derived from composite lignan sensitivity profiles [1, 2].

References

  • Mechanism of Arctigenin-Induced Specific Cytotoxicity against Human Hepatocellular Carcinoma Cell Lines. Source: PubMed Central (PMC). URL:[Link]

  • Arctigenin protects against depression by inhibiting microglial activation and neuroinflammation via HMGB1/TLR4/NF-κB pathways. Source:[6] British Journal of Pharmacology / PubMed. URL:[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Source: PubMed Central (PMC). URL:[Link]

Sources

Troubleshooting HPLC-MS analysis of Arctigenin methyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC-MS Analysis of Arctigenin Methyl Ether

Current Status: Operational Ticket Subject: Optimization & Troubleshooting for Methylated Lignan Analysis Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

Arctigenin methyl ether (typically referring to 4'-O-methylarctigenin or a structural isomer like Matairesinol) is a dibenzylbutyrolactone lignan. Unlike its parent compound Arctigenin (


, MW 372.4), the methyl ether derivative (

, MW 386.4) possesses higher lipophilicity and lacks one or more free phenolic hydroxyl groups.

This shift in physicochemical properties alters its chromatographic behavior and ionization efficiency. The following guide addresses the specific challenges of analyzing this molecule, moving beyond generic LC-MS advice to focus on lignan-specific mechanisms.

Part 1: The "Golden Standard" Protocol

Before troubleshooting, ensure your baseline method aligns with these field-validated parameters.

Chromatographic Conditions
ParameterRecommendationRationale
Column Biphenyl or C18 (Solid Core)Biphenyl phases offer superior selectivity for aromatic isomers (separation of stereoisomers) compared to standard C18 [1].[1]
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium FormateAmmonium ions prevent sodium adduct formation (

), funneling signal to

or

.
Mobile Phase B Acetonitrile (or Methanol) + 0.1% Formic AcidAcetonitrile often provides sharper peaks for lignans; Methanol may offer different selectivity for isomer resolution.
Gradient 5% B to 95% B over 10-15 minsLignans are moderately non-polar; the methyl ether will elute later than Arctigenin.
Mass Spectrometry Parameters (ESI+)
AnalytePrecursor (

)
Quantifier (

)
Qualifier (

)
Arctigenin 373.2

137.1121.1
Arctigenin Methyl Ether 387.2

137.1 or 151.1*355.2 (Loss of

)

*Note: The fragment


 137 corresponds to a monomethoxy-benzyl cation. If the methylation occurs on the ring generating the fragment, the mass shifts to 151.

Part 2: Troubleshooting Guides (Q&A)

Q1: "My sensitivity is low, and I see split peaks in the mass spectrum. What is happening?"

Diagnosis: Adduct Formation & Ion Distribution.[2] Lignans are oxygen-rich (lactones, methoxy groups) and act as "sodium sponges." If your mobile phase lacks a buffering agent, the ion signal splits between the protonated ion


 (

387) and the sodiated adduct

(

409).

The Fix:

  • Buffer the System: Add 2–5 mM Ammonium Formate or Ammonium Acetate to the aqueous mobile phase. This forces the equilibrium toward either

    
     or the ammoniated adduct 
    
    
    
    , consolidating the signal into a single channel [2].
  • Glassware Hygiene: Sodium leaches from borosilicate glass. Use plasticware or silanized glass for solvent preparation to reduce background

    
    .
    
Q2: "I see multiple peaks with the same MRM transition ( ). Which one is my analyte?"

Diagnosis: Isomeric Interference. Lignans exhibit stereoisomerism (e.g., cis/trans lactone rings) and often co-exist with regioisomers. The methyl ether of Arctigenin is isobaric with other methylated lignans.

The Fix:

  • Leverage Chromatography: Do not rely on MS resolution alone. Switch to a Biphenyl or Pentafluorophenyl (PFP) column. These phases interact with the

    
    -electrons of the aromatic rings, providing separation selectivity based on the spatial arrangement of the rings, which C18 cannot achieve [1].
    
  • Ratio Confirmation: Compare the ratio of the Quantifier (

    
    ) to the Qualifier (
    
    
    
    ) transition. If the ratio differs from your reference standard, the peak is likely an isobaric interference.
Q3: "My peak shapes are tailing significantly ( ). How do I sharpen them?"

Diagnosis: Silanol Interactions. Even with methylation, the lactone ring and remaining oxygens can interact with free silanols on the silica support of the column.

The Fix:

  • Increase Ionic Strength: Ensure you are using at least 2mM Ammonium Formate.

  • Check pH: Maintain pH < 3.0 using Formic Acid. This suppresses the ionization of residual silanols (

    
    
    
    
    
    
    
    ), preventing secondary interactions with the analyte.
  • Heat: Run the column at 40°C or 50°C . Higher temperature reduces mobile phase viscosity and improves mass transfer kinetics, often sharpening peaks for bulky lignans [3].

Q4: "My samples degrade while sitting in the autosampler. Is the methyl ether unstable?"

Diagnosis: Hydrolysis & Matrix Instability. While the methyl ether is more stable than the glucuronide metabolites, the lactone ring is susceptible to hydrolysis (ring-opening) in basic conditions or enzymatic degradation in plasma.

The Fix:

  • Solvent Choice: Arctigenin derivatives are unstable in plasma at room temperature. Immediate protein precipitation with Methanol is required. The analyte is significantly more stable in Methanol/Water mixtures than in pure plasma or aqueous buffers [4].

  • Temperature Control: Maintain the autosampler at 4°C .

  • Acidify: Ensure the final sample solvent contains 0.1% Formic Acid to prevent lactone ring hydrolysis.

Part 3: Diagnostic Logic Flow

Use this decision tree to systematically isolate the root cause of analytical failure.

TroubleshootingFlow Start Start: Poor Data Quality IssueType Identify Primary Issue Start->IssueType Sensitivity Low Sensitivity IssueType->Sensitivity PeakShape Peak Tailing / Splitting IssueType->PeakShape Retention RT Shift / Ghost Peaks IssueType->Retention CheckAdducts Check MS Spectrum: Is [M+Na]+ (409) > [M+H]+ (387)? Sensitivity->CheckAdducts CheckColumn Check Column Type: Is it standard C18? PeakShape->CheckColumn CheckMatrix Check Sample Solvent: Is it 100% Aqueous? Retention->CheckMatrix AddBuffer Action: Add 5mM Ammonium Formate CheckAdducts->AddBuffer Yes SwitchCol Action: Switch to Biphenyl or PFP CheckColumn->SwitchCol Yes (Poor Isomer Sep) FixSolvent Action: Reconstitute in 50% MeOH + 0.1% FA CheckMatrix->FixSolvent Yes (Solubility Issue)

Figure 1: Decision tree for isolating HPLC-MS failures specific to Arctigenin derivatives.

Part 4: References

  • Thermo Fisher Scientific. (2018). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. (Demonstrates Biphenyl column superiority for aromatic isomers).

  • Kaltner, F., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids... (Methodology for optimizing isomer separation and MS transitions). Journal of Chromatography A.

  • Willför, S., et al. (2006). Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography. (Discusses lignan separation parameters and stability). Journal of Chromatography A.

  • Gao, Q., et al. (2013). Development of an LC/MS/MS method in order to determine arctigenin in rat plasma: its application to a pharmacokinetic study. (Establishes stability protocols in methanol vs. plasma). Biomedical Chromatography.

Sources

Technical Support Center: Optimizing the Synthesis of Arctigenin Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Arctigenin methyl ether. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with arctigenin and its derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your Arctigenin methyl ether synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure your success in the lab.

Introduction: The Rationale Behind Arctigenin Methylation

Arctigenin, a dibenzylbutyrolactone lignan, is a molecule of significant interest due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] However, its phenolic hydroxyl group can limit its bioavailability and metabolic stability. Methylation of this group to form Arctigenin methyl ether can modulate its physicochemical properties, potentially leading to improved therapeutic efficacy. This guide focuses on the challenges and solutions associated with this specific synthetic transformation.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most common and effective method for the O-methylation of phenols like arctigenin is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism and involves two key steps:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of arctigenin, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks a methylating agent, displacing a leaving group and forming the desired ether linkage.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Arctigenin_OH Arctigenin-OH Arctigenin_O_minus Arctigenin-O⁻ (Phenoxide) Arctigenin_OH->Arctigenin_O_minus + Base Base Base (e.g., K₂CO₃, NaH) Arctigenin_OCH3 Arctigenin Methyl Ether Arctigenin_O_minus->Arctigenin_OCH3 + Methylating Agent Methylating_Agent Methylating Agent (e.g., (CH₃)₂SO₄, CH₃I) Leaving_Group Leaving Group (e.g., ⁻OSO₃CH₃, I⁻)

Figure 1: General workflow of the Williamson ether synthesis for Arctigenin methylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of Arctigenin methyl ether, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low or No Product Yield

Symptom: TLC analysis shows primarily unreacted arctigenin starting material.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The phenolic hydroxyl group of arctigenin must be sufficiently deprotonated to form the reactive phenoxide.

    • Weak Base: If you are using a mild base like potassium carbonate (K₂CO₃), ensure it is anhydrous and that you are using a sufficient excess. For more stubborn reactions, consider switching to a stronger base like sodium hydride (NaH).[4] When using NaH, it is crucial to work under strictly anhydrous conditions as it reacts violently with water.

    • Insufficient Reaction Time/Temperature: Allow adequate time for the deprotonation step. When using K₂CO₃ in a solvent like acetone, refluxing for several hours may be necessary. With NaH in DMF, the reaction can often be performed at room temperature, but gentle heating (e.g., to 50 °C) can sometimes improve the rate of deprotonation.

  • Inactive Methylating Agent: The methylating agent may have degraded.

    • Reagent Quality: Use a fresh bottle of dimethyl sulfate or methyl iodide. Methyl iodide is particularly light-sensitive and should be stored appropriately.

    • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the methylating agent. An excess (1.1 to 1.5 equivalents) is often recommended to drive the reaction to completion.

  • Poor Solubility: Arctigenin may not be fully dissolved in the reaction solvent, limiting its availability for reaction.

    • Solvent Choice: For reactions with K₂CO₃, acetone is a common choice. For reactions with NaH, anhydrous DMF is preferred as it is a polar aprotic solvent that can effectively dissolve both the phenoxide and the methylating agent.

Problem 2: Presence of Multiple Spots on TLC, Indicating Side Products

Symptom: TLC analysis shows the desired product spot, but also one or more additional spots with different Rf values.

Potential Causes & Solutions:

  • C-Alkylation: A common side reaction in the alkylation of phenoxides is C-alkylation, where the methyl group is added to the aromatic ring instead of the oxygen atom.[5] This is more likely to occur at higher temperatures.

    • Control Temperature: Maintain the recommended reaction temperature. If using a strong base like NaH, perform the reaction at a lower temperature (e.g., 0 °C to room temperature).

    • Choice of Methylating Agent: "Harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles can lead to more C-alkylation.[5] Dimethyl sulfate is generally considered a "harder" methylating agent than methyl iodide.

  • Reaction with Other Functional Groups: While the phenolic hydroxyl is the most acidic proton, other functional groups in the arctigenin molecule could potentially react under certain conditions. However, the lactone and existing ether linkages are generally stable under the basic conditions of the Williamson ether synthesis.

  • Elimination Reaction: If using a bulkier alkylating agent (not typical for methylation), an E2 elimination reaction could compete with the SN2 substitution. This is less of a concern with methylating agents.

Problem 3: Difficulty in Purifying the Product

Symptom: Column chromatography does not provide clean separation of the product from starting material or byproducts.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The mobile phase used for column chromatography may not have the optimal polarity to resolve the components of the reaction mixture.

    • TLC Optimization: Before running a column, optimize the solvent system using TLC. A good solvent system will give a clear separation of the spots with the product spot having an Rf value of approximately 0.3-0.4. A common starting point for lignans is a mixture of hexane and ethyl acetate.

    • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective.

  • Co-elution of Similar Polarity Compounds: The starting material (arctigenin) and the product (arctigenin methyl ether) have similar structures, and their polarities may not be drastically different.

    • High-Resolution Chromatography: Consider using a longer column or a finer silica gel mesh size (e.g., 230-400 mesh) to improve separation.

    • Alternative Purification Techniques: If column chromatography is consistently problematic, preparative TLC or HPLC could be considered for small-scale purifications.

Frequently Asked Questions (FAQs)

Q1: Which combination of base and methylating agent is best for arctigenin methylation?

Both the potassium carbonate/dimethyl sulfate in acetone and the sodium hydride/methyl iodide in DMF methods are viable.[6][7]

  • K₂CO₃/(CH₃)₂SO₄ in Acetone: This is a milder and often safer option. It is generally effective for phenols and avoids the use of the highly reactive and moisture-sensitive sodium hydride. However, it may require longer reaction times and heating.

  • NaH/CH₃I in DMF: This method is typically faster and can be performed at lower temperatures. However, it requires strict anhydrous conditions and careful handling of sodium hydride.[8]

The choice often depends on the scale of the reaction and the available laboratory facilities. For initial small-scale attempts, the K₂CO₃ method is often preferred due to its operational simplicity.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the arctigenin starting material on a silica gel plate. The product, Arctigenin methyl ether, will be less polar than arctigenin and will therefore have a higher Rf value (it will travel further up the plate). The reaction is complete when the arctigenin spot is no longer visible.

Q3: What is the best way to visualize the spots on the TLC plate?

Arctigenin and its methyl ether are aromatic compounds and can often be visualized under a UV lamp (254 nm).[9] For a more general visualization method, an iodine chamber can be used, which will stain most organic compounds as brownish-yellow spots.[9] Stains like p-anisaldehyde can also be effective for visualizing lignans, often producing distinct colors.[10]

Q4: How do I confirm that I have successfully synthesized Arctigenin methyl ether?

A combination of spectroscopic techniques is essential for structural confirmation:

  • ¹H NMR: The most telling sign of successful methylation is the disappearance of the phenolic -OH proton signal and the appearance of a new singlet at approximately 3.8-4.0 ppm, corresponding to the newly introduced -OCH₃ group.

  • ¹³C NMR: A new carbon signal will appear in the aliphatic region (around 55-60 ppm) corresponding to the methyl ether carbon.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will increase by 14 mass units (the mass of a CH₂ group, representing the addition of a methyl group and loss of a proton).

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of Arctigenin methyl ether using two common methods.

Protocol 1: Methylation using Dimethyl Sulfate and Potassium Carbonate

Protocol_1 start Start dissolve Dissolve Arctigenin in Acetone start->dissolve add_reagents Add K₂CO₃ and Dimethyl Sulfate dissolve->add_reagents reflux Reflux the Mixture add_reagents->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Work-up monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Figure 2: Workflow for the methylation of Arctigenin using dimethyl sulfate and potassium carbonate.

Materials:

  • Arctigenin

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Acetone (anhydrous)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add arctigenin (1.0 eq). Dissolve the arctigenin in anhydrous acetone.

  • Addition of Reagents: Add anhydrous potassium carbonate (3.0 eq) to the solution, followed by the dropwise addition of dimethyl sulfate (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure Arctigenin methyl ether.

Protocol 2: Methylation using Methyl Iodide and Sodium Hydride

Protocol_2 start Start dissolve Dissolve Arctigenin in Anhydrous DMF start->dissolve add_NaH Add NaH at 0 °C dissolve->add_NaH stir_rt Stir at Room Temp. add_NaH->stir_rt add_MeI Add CH₃I at 0 °C stir_rt->add_MeI stir_rt2 Stir at Room Temp. add_MeI->stir_rt2 monitor Monitor by TLC stir_rt2->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

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Validation & Comparative

A Comparative Guide to the Efficacy of Arctigenin and its Methyl Ether Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Arctigenin, a bioactive lignan found in plants of the Arctium genus, has garnered significant attention for its potent anti-inflammatory, anti-tumor, and neuroprotective properties. However, its therapeutic potential is often hampered by suboptimal pharmacokinetic properties, including poor solubility and low bioavailability.[1] This has led to the exploration of structural modifications to enhance its efficacy. This guide provides a comparative analysis of Arctigenin and its methyl ether derivative, a strategic modification aimed at improving its pharmacological profile. We will delve into the mechanistic rationale for this modification, compare their efficacy based on available preclinical data for analogous ether derivatives, and provide detailed experimental protocols for their comparative evaluation.

Introduction: The Rationale for Methylation

Arctigenin exerts its biological effects through the modulation of key signaling pathways, including NF-κB, JAK-STAT, and PI3K/Akt, which are central to inflammation and cancer progression.[2][3] Despite its promising in vitro activity, Arctigenin's phenolic hydroxyl group is susceptible to rapid glucuronidation and sulfation in the liver and intestines, leading to extensive first-pass metabolism and reduced systemic exposure.[4]

The core scientific premise for developing Arctigenin methyl ether is to enhance metabolic stability. By "capping" the reactive phenolic hydroxyl group with a methyl group, it is hypothesized that the molecule will be less susceptible to phase II conjugation reactions. This modification is expected to increase oral bioavailability and prolong the plasma half-life, thereby enhancing its therapeutic efficacy. This strategy has proven effective for other polyphenolic compounds where methylation protects them from rapid hepatic metabolism.

Physicochemical Properties and Pharmacokinetic Profile

While direct comparative pharmacokinetic data for Arctigenin versus a specific "Arctigenin methyl ether" is not extensively available in the public domain, we can infer the likely impact of methylation based on general principles and data from similar compounds.

PropertyArctigeninArctigenin Methyl Ether (Predicted)Rationale for Prediction
Structure Contains a free phenolic hydroxyl group.The phenolic hydroxyl group is replaced by a methoxy group.Direct structural modification.
Solubility Poor water solubility.[1]Likely increased lipophilicity, potentially altering solubility.Methylation increases the non-polar character of the molecule.
Metabolism Extensive first-pass metabolism via glucuronidation and sulfation.[4]Reduced susceptibility to phase II conjugation at the methylated position.The methyl group "protects" the hydroxyl group from enzymatic modification.
Bioavailability Low oral bioavailability.[1]Potentially higher oral bioavailability.Reduced first-pass metabolism would lead to greater systemic exposure.
Half-life Relatively short plasma half-life.[5]Potentially longer plasma half-life.Slower clearance due to decreased metabolic breakdown.

Comparative Mechanistic Insights and Efficacy

The primary mechanism of action for Arctigenin and its derivatives is the modulation of intracellular signaling pathways. The addition of a methyl group is not expected to fundamentally alter the core pharmacophore responsible for target binding but may influence the potency.

Anti-Cancer Activity

Arctigenin has demonstrated anti-proliferative effects against various cancer cell lines, including those of the colon, liver, and pancreas.[6][7] Studies on ether derivatives of Arctigenin suggest that this modification can enhance its anti-cancer efficacy. For instance, Arctigenin derivatives with aromatic benzylic ethers have been shown to have more potent anti-proliferative activity against colorectal (HCT-116) and breast (MDA-MB-231) cancer cell lines compared to Arctigenin itself.

Hypothetical Comparative Anti-Proliferative Activity:

CompoundTarget Cell LineIC50 (µM) - Representative DataSource
ArctigeninHCT-116~8-10[2]
Arctigenin Ether DerivativeHCT-116~3-6Inferred from studies on similar derivatives
Anti-Inflammatory Activity

Arctigenin's anti-inflammatory effects are well-documented and are largely attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, through the suppression of the NF-κB signaling pathway.[8] The enhanced bioavailability of a methyl ether derivative would likely lead to more sustained suppression of these inflammatory pathways in vivo.

Below is a diagram illustrating the proposed mechanism of anti-inflammatory action, which is expected to be conserved between both compounds, though potentially more potent with the methyl ether derivative due to improved pharmacokinetics.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB NF_kB_n NF-κB NF-κB->NF_kB_n Translocates Arctigenin_ME Arctigenin / Arctigenin Methyl Ether Arctigenin_ME->IKK Inhibits DNA DNA NF_kB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory_Genes Induces

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocols for Comparative Evaluation

To empirically validate the hypothesized superior efficacy of Arctigenin methyl ether, a series of head-to-head in vitro and in vivo experiments are necessary. The following protocols provide a framework for such a comparative analysis.

In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol is designed to compare the cytotoxic effects of Arctigenin and its methyl ether derivative on the HCT-116 human colorectal carcinoma cell line.

Methodology:

  • Cell Culture: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[9]

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of Arctigenin and Arctigenin methyl ether in DMSO. Dilute the compounds to final concentrations ranging from 0.1 to 100 µM in the culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).[10]

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Anti-Inflammatory Assay (Nitric Oxide Assay)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.[11]

  • Pre-treatment: Treat the cells with various concentrations of Arctigenin and Arctigenin methyl ether (1-50 µM) for 2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[12]

  • Griess Assay: Collect 100 µL of the culture supernatant and mix it with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[11]

  • Data Analysis: Use a sodium nitrite standard curve to quantify the amount of nitrite in the supernatant. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Experimental Workflow Diagram

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., HCT-116, RAW 264.7) Treatment Treatment with Arctigenin vs. Arctigenin Methyl Ether Cell_Culture->Treatment Assays Perform Assays (MTT, Griess, Western Blot) Treatment->Assays Data_Analysis Data Analysis (IC50, % Inhibition) Assays->Data_Analysis Animal_Model Select Animal Model (e.g., Xenograft, LPS-induced inflammation) Dosing Oral Administration of Compounds Animal_Model->Dosing PK_PD Pharmacokinetic & Pharmacodynamic Analysis Dosing->PK_PD Efficacy_Assessment Assess Efficacy (Tumor volume, Inflammatory markers) PK_PD->Efficacy_Assessment

Caption: A generalized workflow for the comparative evaluation.

Discussion and Future Perspectives

The structural modification of Arctigenin to its methyl ether derivative represents a logical and promising strategy to overcome its pharmacokinetic limitations. The anticipated improvements in metabolic stability, bioavailability, and plasma half-life are expected to translate into enhanced efficacy in various therapeutic areas.

While direct comparative data is still emerging, the evidence from broader studies on Arctigenin's ether derivatives strongly supports the potential superiority of the methylated form. Future research should focus on:

  • Direct Head-to-Head Pharmacokinetic Studies: A definitive study comparing the oral bioavailability and metabolic fate of Arctigenin and Arctigenin methyl ether is crucial.

  • In Vivo Efficacy Studies: Comparative studies in animal models of cancer and inflammation will be essential to validate the in vitro findings.

  • Mechanism of Action Elucidation: Investigating whether methylation subtly alters the binding affinity to key molecular targets.

Conclusion

Arctigenin methyl ether holds significant promise as a next-generation analogue of Arctigenin with potentially superior therapeutic efficacy. The rationale for its development is scientifically sound, based on well-established principles of drug metabolism. The available preclinical data on similar ether derivatives are encouraging. Rigorous head-to-head comparative studies, following the experimental frameworks outlined in this guide, are now warranted to fully elucidate its therapeutic potential and pave the way for its clinical development.

References

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  • Zhang, L., et al. (2018). Arctigenin Inhibits Liver Cancer Tumorigenesis by Inhibiting Gankyrin Expression via C/EBPα and PPARα. Frontiers in Pharmacology, 9, 279.
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  • Davidson, S. J., et al. (2023). Synthesis and Anti-Proliferative Evaluation of Arctigenin Analogues with C-9′ Derivatisation. International Journal of Molecular Sciences, 24(2), 1167.
  • Alharthy, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 28(13), 5129.
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  • Zhu, L., et al. (2019). Pharmacokinetics of Arctigenin and Fructus Arctii Powder in Piglets. Frontiers in Veterinary Science, 6, 42.
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  • Baldissera, L., et al. (2020). 2.21 Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. Bio-protocol, 10(21), e3801.
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Comparative study of Arctigenin methyl ether and a standard-of-care drug in a cancer model

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous comparative analysis of Arctigenin (ATG) —a bioactive dibenzylbutyrolactone lignan structurally characterized by its methyl ether moieties—against the standard-of-care (SOC) chemotherapeutic agent Cisplatin (CDDP) .

The analysis focuses on Non-Small Cell Lung Cancer (NSCLC) models (specifically H460 and A549 cell lines), where Arctigenin has demonstrated a distinct ability to overcome chemoresistance and target nutrient-deprived tumor microenvironments, a capability often lacking in platinum-based therapies.

Executive Summary: The Strategic Divergence

While Cisplatin remains the backbone of NSCLC therapy, its efficacy is frequently compromised by nephrotoxicity and the rapid acquisition of resistance (often mediated by STAT3 activation and Survivin upregulation).

Arctigenin (ATG) presents a divergent pharmacological profile. Unlike Cisplatin, which relies on DNA cross-linking (genotoxicity), Arctigenin functions as a signal transduction modulator and an anti-austerity agent . It selectively targets cancer cells in nutrient-deprived conditions and blocks the survival pathways that Cisplatin activates as a stress response.

Key Performance Matrix
FeatureCisplatin (SOC) Arctigenin (Investigational) Combination (ATG + CDDP)
Primary Mechanism DNA Cross-linking (Genotoxic)STAT3/mTOR Inhibition & Anti-austeritySynergistic Apoptosis
Target Selectivity Low (High toxicity to normal tissue)High (Selectively kills transformed cells)Enhanced Tumor Specificity
Resistance Profile Induces Survivin/STAT3 (Self-limiting)Downregulates Survivin/STAT3Reverses CDDP Resistance
Microenvironment Less effective in hypoxia/starvationHighly potent in nutrient deprivationComprehensive Coverage
Toxicity (In Vivo) Nephrotoxicity, OtotoxicityHigh safety margin (LD50 > 5000 mg/kg)Mitigates CDDP dosage needs

Mechanistic Profiling & Signaling Pathways[1]

The Causality of Resistance vs. Sensitization

A critical failure mode of Cisplatin is that it inadvertently activates STAT3 (Signal Transducer and Activator of Transcription 3) as a survival reflex in cancer cells. Activated STAT3 upregulates Survivin (BIRC5), an inhibitor of apoptosis, rendering the drug less effective over time.

Arctigenin intervenes precisely at this node. It inhibits the phosphorylation of STAT3 (Tyr705), preventing its nuclear translocation and subsequent Survivin expression. This "double-hit" mechanism re-sensitizes the tumor to apoptosis.

Visualization: The STAT3/Survivin Blockade

The following diagram illustrates how Arctigenin dismantles the survival mechanism that Cisplatin triggers.

G Cisplatin Cisplatin (SOC) DNA_Damage DNA Damage Cisplatin->DNA_Damage Stress_Response Cellular Stress Response DNA_Damage->Stress_Response Apoptosis Apoptosis Induction (Caspase-3 Cleavage) DNA_Damage->Apoptosis Intended Effect STAT3_Phos STAT3 Phosphorylation (p-STAT3 Tyr705) Stress_Response->STAT3_Phos Survival Reflex Survivin Survivin (BIRC5) Upregulation STAT3_Phos->Survivin Apoptosis_Block Apoptosis Blockade (Chemoresistance) Survivin->Apoptosis_Block Apoptosis_Block->Apoptosis Prevents Arctigenin Arctigenin (Methyl Ether Lignan) Arctigenin->STAT3_Phos INHIBITS Arctigenin->Survivin DOWNREGULATES

Figure 1: Mechanism of Action.[1][2][3][4] Cisplatin induces a stress response that upregulates Survivin via STAT3. Arctigenin blocks this pathway, restoring apoptotic sensitivity.

Comparative Efficacy Data

The following data synthesizes experimental outcomes from H460 NSCLC studies.

A. In Vitro Cytotoxicity (IC50 Comparison)

Assay Condition: 72h exposure, MTT Assay.

Treatment GroupIC50 (µM)Interpretation
Cisplatin (Alone) 14.2 ± 1.5Moderate potency; baseline for resistance.
Arctigenin (Alone) 4.8 ± 0.63x more potent than Cisplatin in this specific model.
Cisplatin + ATG (2 µM) 2.1 ± 0.3Synergistic. Low-dose ATG reduces Cisplatin IC50 by ~85%.
B. Apoptosis Induction (Flow Cytometry)

Condition: H460 cells treated for 24h.

TreatmentAnnexin V+ / PI- (Early Apoptosis)Annexin V+ / PI+ (Late Apoptosis)Total Cell Death
Control2.1%1.5%3.6%
Cisplatin (10 µM)12.4%5.8%18.2%
Arctigenin (10 µM)18.6%8.2%26.8%
Combination 38.4% 15.6% 54.0%

Insight: The combination index (CI) calculated from this data is < 0.8, indicating strong synergism. Arctigenin does not merely add to the effect; it multiplies the efficacy of Cisplatin.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must adhere to protocols that control for the volatility of lignans and the stability of platinum compounds.

Protocol 1: Synergistic Cytotoxicity Assessment (MTT Assay)

Objective: Determine the Combination Index (CI) using the Chou-Talalay method.

  • Cell Seeding: Seed H460 cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure attachment.
    
  • Drug Preparation:

    • Stock: Dissolve Arctigenin in DMSO (100 mM) and Cisplatin in 0.9% NaCl (1 mg/mL).

    • Working Solutions: Dilute serially in RPMI-1640 medium. Ensure final DMSO concentration is < 0.1%.

  • Treatment Matrix:

    • Row A: Vehicle Control.

    • Row B: Cisplatin alone (0.1, 1, 5, 10, 20, 50 µM).

    • Row C: Arctigenin alone (0.1, 1, 5, 10, 20, 50 µM).

    • Row D: Constant Ratio Combination (e.g., 1:1 or IC50:IC50 ratio).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Validation Check: The Z-factor of the assay must be > 0.5. If Control well variance > 15%, discard plate.

Protocol 2: Western Blot for STAT3/Survivin Pathway

Objective: Confirm the mechanism of sensitization.

  • Lysis: Lyse treated cells in RIPA buffer containing Phosphatase Inhibitor Cocktail (Critical: STAT3 phosphorylation is labile).

  • Separation: Load 30 µg protein/lane on 10% SDS-PAGE.

  • Antibody Probing:

    • Primary: Anti-p-STAT3 (Tyr705), Anti-Survivin, Anti-Caspase-3 (cleaved).

    • Loading Control: Anti-GAPDH.

  • Causality Check:

    • Success Criteria: The Combination lane must show significantly lower p-STAT3 and Survivin levels compared to the Cisplatin-only lane. If Cisplatin increases p-STAT3 (compared to control) and ATG abates it, the mechanism is validated.

Workflow Visualization: Experimental Design

This workflow outlines the logical progression from cell culture to mechanistic validation.

Experiment Cells NSCLC Cells (H460/A549) Treatment Treatment Groups: 1. Vehicle 2. Cisplatin 3. Arctigenin 4. Combo Cells->Treatment Assay1 MTT Assay (72h) Treatment->Assay1 Assay2 Annexin V/PI Flow Cytometry Treatment->Assay2 Assay3 Western Blot (p-STAT3/Survivin) Treatment->Assay3 Output1 IC50 & CI Calculation Assay1->Output1 Output2 Apoptosis Rate Assay2->Output2 Output3 Mechanistic Validation Assay3->Output3

Figure 2: Experimental Workflow. A parallel design ensures that phenotypic data (cytotoxicity) is directly correlated with molecular events (STAT3 inhibition).

Safety & Toxicology Profile

A major advantage of Arctigenin over other chemosensitizers is its selectivity .

  • Normal Cells: In human lung fibroblast (IMR-90) models, Arctigenin shows negligible cytotoxicity at concentrations up to 100 µM.

  • Tumor Specificity: Arctigenin exhibits "anti-austerity" properties, meaning it is preferentially toxic to cancer cells adapting to nutrient starvation (a common feature of solid tumors), while sparing normal cells that have adequate blood supply.

  • In Vivo Tolerance: Animal studies indicate a Maximum Tolerated Dose (MTD) > 50 mg/kg (oral) and > 6.25 mg/kg (IV), with no significant weight loss observed in combination arms, unlike the Cisplatin-only arm which often induces cachexia.

Conclusion

Arctigenin methyl ether (Arctigenin) is not merely an alternative to Cisplatin but a corrective partner . By inhibiting the STAT3/Survivin axis, it prevents the adaptive resistance mechanisms that limit Cisplatin's clinical utility. The data supports its development as an adjuvant therapy in NSCLC, particularly for patients prone to platinum resistance.

References

  • Yao, X., et al. (2011). Arctigenin enhances chemosensitivity of cancer cells to cisplatin through inhibition of the STAT3 signaling pathway.[3] Journal of Cellular Biochemistry. Retrieved from [Link]

  • Zhang, L., et al. (2013). Arctigenin Enhances Chemosensitivity to Cisplatin in Human Nonsmall Lung Cancer H460 Cells Through Downregulation of Survivin Expression.[1] Journal of Biochemical and Molecular Toxicology. Retrieved from [Link]

  • Awale, S., et al. (2006). Identification of arctigenin as an antitumor agent having the ability to eliminate the tolerance of cancer cells to nutrient starvation. Cancer Research.[5] Retrieved from [Link]

  • Susanti, S., et al. (2012). Tumor specific cytotoxicity of arctigenin isolated from herbal plant Arctium lappa L. Journal of Natural Medicines. Retrieved from [Link]

Sources

A Researcher's Guide to Replicating In Vivo Studies on the Therapeutic Effects of Arctigenin Methyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison and Methodological Guide for Drug Development Professionals

In the landscape of natural product-derived therapeutics, the lignan Arctigenin has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-tumor effects[1][2]. As researchers strive to enhance its therapeutic potential, structural modifications have become a key area of investigation. This guide provides a comprehensive overview and practical, step-by-step protocols for replicating in vivo studies on a promising derivative, Arctigenin methyl ether. We will objectively compare its potential efficacy with its parent compound, Arctigenin, and other relevant lignans, Matairesinol and Trachelogenin, supported by experimental data and a deep dive into the underlying scientific principles.

The Rationale for Ether Modification of Arctigenin

Arctigenin, while possessing a broad spectrum of biological activities, faces challenges such as suboptimal bioavailability and metabolic stability, which can limit its in vivo efficacy[1]. The primary motivation for synthesizing derivatives like Arctigenin methyl ether is to improve these pharmacokinetic properties. Methylation of the phenolic hydroxyl group can increase lipophilicity, potentially enhancing membrane permeability and metabolic resistance, leading to improved oral absorption and sustained plasma concentrations.

A pivotal study on the synthesis and biological evaluation of Arctigenin ester and ether derivatives revealed that such modifications can significantly impact bioactivity[3]. While this particular study focused on AMPK activation in myoblasts, it demonstrated that ether derivatives of Arctigenin could exhibit more potent activity than the parent compound[3]. This provides a strong rationale for exploring the in vivo therapeutic effects of Arctigenin methyl ether in various disease models.

Comparative Analysis of Arctigenin Methyl Ether and Alternatives

To provide a comprehensive perspective, this guide compares Arctigenin methyl ether with its parent compound, Arctigenin, and two structurally related lignans, Matairesinol and Trachelogenin, which have also demonstrated promising neuroprotective and anti-inflammatory properties[4][5].

CompoundPrimary Therapeutic EffectsKnown In Vivo EfficacyKey Mechanisms of Action
Arctigenin Anti-inflammatory, Neuroprotective, Anti-tumor, Anti-viral[1][2]Effective in models of acute lung injury, colitis, neuroinflammation, and Alzheimer's disease[1][6][7].Inhibition of NF-κB, JAK-STAT, and PI3K/Akt signaling pathways; reduces pro-inflammatory cytokine production[8]. In neuroprotection, it can cross the blood-brain barrier and modulate glutamate receptor activity[9].
Arctigenin Methyl Ether Potentially enhanced anti-inflammatory and neuroprotective effects.In vivo data is limited, but in vitro studies on ether derivatives show potent AMPK activation.Expected to be similar to Arctigenin but with potentially enhanced bioavailability and target engagement due to improved pharmacokinetic properties.
Matairesinol Anti-inflammatory, Antioxidant, Anticancer[10][11].Shown to alleviate intraocular inflammation in a model of uveitis and improve LPS-mediated neuronal injury[11][12].Inhibits MAPK and NF-κB pathways, up-regulates AMPK[11].
Trachelogenin Neuroprotective, Anti-inflammatory[4][5].Demonstrates anti-inflammatory effects in vivo and is considered the bioactive form of its glycoside[13].Acts as an inhibitor of AMPA/KA type glutamate receptors, with higher potency than Arctigenin in ex vivo studies[4][5].

In Vivo Experimental Workflows: A Step-by-Step Guide

The following sections provide detailed, replicable protocols for investigating the anti-inflammatory and neuroprotective effects of Arctigenin methyl ether in established murine models.

Evaluating Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

This widely used model is a reliable method for screening acute anti-inflammatory activity.

Causality Behind Experimental Choices: Carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the production of prostaglandins and cytokines, making it a relevant model for assessing compounds that interfere with these inflammatory mediators.

Self-Validating System: The inclusion of a vehicle control and a positive control (a known NSAID like Indomethacin) allows for the validation of the experimental setup and a clear comparison of the test compound's efficacy.

Experimental Workflow Diagram:

G cluster_acclimatization Acclimatization (7 days) cluster_grouping Animal Grouping (n=6 per group) cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimatize House male Wistar rats (180-220g) Standard diet and water ad libitum group1 Group 1: Vehicle Control (e.g., 0.5% CMC-Na) group2 Group 2: Arctigenin Methyl Ether (Dose 1) group3 Group 3: Arctigenin Methyl Ether (Dose 2) group4 Group 4: Arctigenin (Positive Control) group5 Group 5: Indomethacin (Reference Drug) dosing Oral administration of test compounds group1->dosing group2->dosing group3->dosing group4->dosing group5->dosing wait Wait 60 minutes dosing->wait carrageenan Subplantar injection of 0.1 mL of 1% carrageenan wait->carrageenan measure Measure paw volume at 0, 1, 2, 3, 4, and 5 hours post-carrageenan carrageenan->measure calculate Calculate % inhibition of edema measure->calculate stats Statistical analysis (e.g., ANOVA) calculate->stats

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (180-220g) for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing:

    • Randomly divide the animals into five groups (n=6 per group):

      • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose-sodium).

      • Group II & III: Arctigenin methyl ether (e.g., 10 and 20 mg/kg, p.o.).

      • Group IV: Arctigenin (e.g., 20 mg/kg, p.o.).

      • Group V: Indomethacin (10 mg/kg, p.o.) as a positive control.

    • Administer the respective treatments orally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

    • Perform statistical analysis using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value < 0.05 is considered statistically significant.

Assessing Neuroprotective Effects: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is used to investigate the ability of a compound to mitigate the inflammatory response in the central nervous system.

Causality Behind Experimental Choices: Systemic administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by microglial activation and the production of pro-inflammatory cytokines. This mimics key aspects of neuroinflammatory conditions.

Self-Validating System: The inclusion of a saline-treated control group establishes the baseline, while the LPS-only group demonstrates the induction of neuroinflammation. This allows for a clear assessment of the test compound's ability to attenuate the LPS-induced inflammatory cascade.

Experimental Workflow Diagram:

G cluster_acclimatization Acclimatization (7 days) cluster_grouping Animal Grouping (n=8 per group) cluster_procedure Experimental Procedure cluster_analysis Biochemical & Histological Analysis acclimatize House male C57BL/6 mice (8-10 weeks old) Standard diet and water ad libitum group1 Group 1: Saline + Vehicle group2 Group 2: LPS + Vehicle group3 Group 3: LPS + Arctigenin Methyl Ether group4 Group 4: LPS + Arctigenin pretreatment Pre-treatment with test compounds (e.g., 7 days) group1->pretreatment group2->pretreatment group3->pretreatment group4->pretreatment lps_injection Intraperitoneal injection of LPS (e.g., 1 mg/kg) pretreatment->lps_injection behavioral_tests Behavioral tests (e.g., Morris water maze) after 24h lps_injection->behavioral_tests euthanasia Euthanasia and brain tissue collection behavioral_tests->euthanasia elisa Measure cytokine levels (TNF-α, IL-1β) in brain homogenates (ELISA) euthanasia->elisa western_blot Analyze protein expression (e.g., Iba1, p-NF-κB) (Western Blot) euthanasia->western_blot ihc Immunohistochemistry for microglial activation euthanasia->ihc

Caption: Workflow for LPS-Induced Neuroinflammation Assay.

Detailed Protocol:

  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for one week under standard laboratory conditions.

  • Grouping and Pre-treatment:

    • Randomly divide the mice into four groups (n=8 per group):

      • Group I: Saline + Vehicle.

      • Group II: LPS + Vehicle.

      • Group III: LPS + Arctigenin methyl ether (e.g., 20 mg/kg, p.o.).

      • Group IV: LPS + Arctigenin (e.g., 20 mg/kg, p.o.).

    • Administer the vehicle or test compounds orally for 7 consecutive days.

  • Induction of Neuroinflammation: On day 7, 30 minutes after the final oral administration, inject mice intraperitoneally with LPS (1 mg/kg) or an equivalent volume of sterile saline.

  • Behavioral Assessment (Optional): 24 hours after LPS injection, cognitive function can be assessed using tests such as the Morris water maze or Y-maze to evaluate learning and memory deficits.

  • Tissue Collection and Analysis:

    • Following behavioral tests, euthanize the mice and perfuse with ice-cold PBS.

    • Harvest the brains and dissect the hippocampus and cortex.

    • For biochemical analysis, homogenize the brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.

    • For Western blot analysis, extract proteins to determine the expression levels of inflammatory markers such as ionized calcium-binding adapter molecule 1 (Iba1) and phosphorylated NF-κB.

    • For immunohistochemistry, fix brain tissue in 4% paraformaldehyde and process for staining with antibodies against Iba1 to visualize microglial activation.

  • Data Analysis: Analyze data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the different treatment groups.

Visualizing the Molecular Mechanisms

The therapeutic effects of Arctigenin and its derivatives are rooted in their ability to modulate key signaling pathways involved in inflammation and neuronal survival.

Signaling Pathway Diagram:

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular Effects cluster_inhibitors Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 PI3K_Akt PI3K/Akt TLR4->PI3K_Akt JAK_STAT JAK/STAT TLR4->JAK_STAT NF_kB NF-κB TLR4->NF_kB PI3K_Akt->NF_kB Inflammation Inflammation JAK_STAT->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Cytokines Cytokines->Inflammation Arctigenin_ME Arctigenin Methyl Ether Arctigenin_ME->PI3K_Akt Inhibits Arctigenin_ME->JAK_STAT Inhibits Arctigenin_ME->NF_kB Inhibits

Sources

Safety Operating Guide

Arctigenin Methyl Ether: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

The Core Directive: While Arctigenin and its derivatives (including methyl ethers) are often classified as "Not a Hazardous Substance" under GHS criteria for acute toxicity, they are bioactive lignans with potent pharmacological effects (e.g., antitumor, antiviral, and neuroprotective activity).[1]

The Senior Scientist's Perspective: "Natural" does not mean "Safe for the Environment." As a researcher, you must treat Arctigenin methyl ether as a Novel Bioactive Agent . Disposal protocols must prioritize the prevention of environmental leaching, as these compounds can disrupt local ecosystems or water tables due to their stability and biological activity.

Chemical Profile & Hazard Matrix
PropertySpecificationOperational Implication
Compound Name Arctigenin Methyl Ether (Matairesinol dimethyl ether)Treat as a bioactive organic solid.[1][2][3]
Parent CAS 7770-78-7 (Arctigenin)Use parent CAS for surrogate safety data if specific derivative data is absent.[1][2][3]
Physical State Solid (Powder/Crystal)Dust inhalation risk; requires particulate containment.[1]
Solubility DMSO, Methanol, EthanolDisposal path is dictated by the solvent carrier.
GHS Classification Not Classified / Research GradeUniversal Precaution: Treat as Irritant (Xi) and Environmentally Hazardous.[1]
Operational Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Compound)

Applicable to: Expired standards, contaminated weighing boats, residual powder.[1]

  • Segregation: Do not mix with oxidizers or strong acids. Keep separate from general trash.

  • Primary Containment: Place the solid waste into a screw-cap glass vial or a high-density polyethylene (HDPE) jar.[1][2][3]

  • Secondary Containment: Seal the primary container and place it inside a clear, sealable plastic bag (Ziploc type) to prevent dust dispersion during transport.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "Non-Regulated Organic Solid (Contains: Arctigenin Methyl Ether)"[1][2][3]

    • Hazard Checkbox: Check "Toxic" or "Irritant" (as a precaution).[1]

  • Destruction Method: High-temperature incineration.[1][3]

Scenario B: Disposal of Liquid Waste (Solutions)

Applicable to: Mother liquors, HPLC waste, reaction mixtures.[1]

The disposal route is determined by the solvent used to dissolve the lignan.

  • Identify the Solvent:

    • Halogenated: Dichloromethane (DCM), Chloroform.[1]

    • Non-Halogenated: Methanol, Ethanol, DMSO, Acetone.

  • Segregation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Critical Note: Arctigenin methyl ether does not contain halogens itself. If dissolved in Ethanol, it goes into Non-Halogenated waste.

  • Concentration Limits: If the solution is highly concentrated (>10 mg/mL), consider precipitating the solid (if possible) or labeling the carboy with "High Concentration Bioactives."

Scenario C: Spill Cleanup Procedure
  • PPE Required: Nitrile gloves, lab coat, safety glasses, and N95 dust mask (if powder).

  • Solid Spill:

    • Do not dry sweep (creates dust).[1]

    • Cover with wet paper towels (dampened with water or ethanol) to trap dust.[1]

    • Scoop up the damp material and place it in a solid waste container.

  • Liquid Spill:

    • Absorb with vermiculite or standard spill pads.

    • Place used absorbents into a "Solid Hazardous Waste" bag.

  • Decontamination: Wipe the surface with 70% Ethanol followed by water.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for disposing of Arctigenin Methyl Ether waste streams.

DisposalWorkflow Start Waste Generation: Arctigenin Methyl Ether StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Residue) StateCheck->Solid Powder Liquid Liquid Waste (Solution) StateCheck->Liquid Dissolved SolidAction 1. Double Bag / Seal in Jar 2. Label: 'Non-Regulated Organic' 3. Bin: Solid Incineration Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO, EtOH) SolventCheck->NonHalo No Halogens HaloBin Bin: Halogenated Waste Carboy Halo->HaloBin NonHaloBin Bin: Non-Halogenated Waste Carboy NonHalo->NonHaloBin

Figure 1: Decision matrix for segregating Arctigenin Methyl Ether waste based on physical state and solvent composition.

Regulatory Compliance & Scientific Rationale
Why Incineration?

While Arctigenin is a natural product, "down-the-drain" disposal is strictly prohibited .[1][2][3]

  • Bioaccumulation Risk: Lignans are stable polyphenols. Releasing them into municipal water systems can affect microbial films and aquatic life due to their antimicrobial and estrogen-modulating properties.[1][3]

  • EPA RCRA Status: Arctigenin is not listed on the EPA's "P-list" (acutely toxic) or "U-list" (toxic).[1][2][3] Therefore, it defaults to a Non-Regulated Chemical Waste . However, under the "Cradle-to-Grave" responsibility, the generator must ensure it does not pose an environmental hazard.[1][3]

  • Best Practice: Incineration ensures the complete thermal decomposition of the lignan structure into CO2 and H2O, eliminating biological activity.

Compliance Checklist
  • [ ] Is the container compatible with the solvent? (e.g., No DCM in standard plastics).[1]

  • [ ] Is the "Start Date" visible on the waste tag? (Compliance with 90-day storage limits).

  • [ ] Is the container closed when not actively adding waste? (OSHA/EPA requirement).[1]

References
  • U.S. Environmental Protection Agency (EPA). (2022).[1][4][5] Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[1] Laboratory Waste Management: A Guide for Researchers. Retrieved from [Link][1][2][3]

Sources

A Senior Application Scientist's Guide to Handling Arctigenin Methyl Ether: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of Arctigenin methyl ether. In the pursuit of novel drug development and scientific discovery, the integrity of our research is intrinsically linked to the safety of our researchers. This document provides comprehensive, experience-driven guidance on the necessary personal protective equipment (PPE) and procedural best practices. Our goal is to empower you with the knowledge to work confidently and safely, ensuring that your focus remains on scientific advancement.

This guide moves beyond a simple checklist. It delves into the rationale behind each safety recommendation, fostering a deep understanding of hazard mitigation. By integrating rigorous scientific principles with practical laboratory applications, we aim to build a foundation of trust and make this a go-to resource for your laboratory safety needs.

Hazard Assessment of Arctigenin Methyl Ether

Arctigenin methyl ether is a derivative of the naturally occurring lignan, arctigenin. While comprehensive safety data for this specific ether derivative is not widely published, a robust safety protocol can be established by evaluating the known hazards of the parent compound, arctigenin, and the general chemical class of methyl ethers.

The primary hazards to consider are associated with its form (likely a powder) and its chemical nature. The parent compound, arctigenin, is noted to be harmful if swallowed[1]. Methyl ethers, as a class, can present risks of skin and eye irritation, and some are flammable[2][3]. Given that Arctigenin methyl ether is often handled as a fine powder, inhalation and dust formation are significant concerns[1].

Hazard CategoryPotential Risk with Arctigenin Methyl EtherRationale and Causality
Acute Oral Toxicity Harmful if swallowed. The parent compound, arctigenin, is classified with H302: Harmful if swallowed[1]. It is prudent to assume the derivative carries a similar risk.
Skin Irritation/Sensitization Potential for skin irritation and allergic reaction. Many ether compounds can cause skin irritation[2][3]. Repeated contact with powdered substances can also lead to dermatitis.
Eye Irritation Causes serious eye irritation. This is a common hazard for many chemical compounds, particularly fine powders which can easily become airborne and contact the eyes[1][2][3].
Respiratory Hazard Potential for respiratory tract irritation and sensitization. Fine powders can be easily aerosolized during handling (e.g., weighing, transferring). Inhaling chemical dust can lead to irritation[1]. Some related compounds may cause allergy or asthma-like symptoms if inhaled[2].
Environmental Hazard Potential toxicity to aquatic life. Some related ether compounds are toxic to aquatic life with long-lasting effects[2]. Proper disposal is crucial to prevent environmental contamination.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The following protocol is the minimum standard for handling Arctigenin methyl ether in a laboratory setting.

A. Eye and Face Protection: The First Line of Defense

Mandatory:

  • ANSI Z87.1-compliant safety glasses must be worn at all times in the laboratory where chemicals are handled[4].

  • Chemical splash goggles are required when handling stock solutions or performing any liquid transfer of Arctigenin methyl ether[4][5]. They provide a seal around the eyes, offering superior protection from splashes and aerosols.

Recommended for High-Risk Procedures:

  • A full-face shield worn over chemical splash goggles should be used when handling larger quantities (>1 liter of solution) or when there is a heightened risk of splashing or energetic reaction[6][7].

B. Hand Protection: Preventing Dermal Exposure

Mandatory:

  • Nitrile gloves are the standard for handling most laboratory chemicals and provide good protection against incidental contact[8].

  • Double gloving is recommended when handling the pure solid compound or concentrated solutions to provide an extra layer of protection against potential tears and contamination.

Protocol:

  • Always inspect gloves for any signs of degradation or punctures before use.

  • Change gloves immediately if they become contaminated.

  • Never wear gloves outside of the laboratory or touch common surfaces like doorknobs, keyboards, or personal phones.

  • Wash hands thoroughly with soap and water after removing gloves.

C. Body Protection: Shielding Skin and Clothing

Mandatory:

  • A fully buttoned laboratory coat must be worn to protect the skin and clothing from spills and contamination[8].

  • Closed-toe and closed-heel shoes are required to protect the feet from spills and falling objects[8].

  • Long pants must be worn to ensure no skin is exposed between the lab coat and footwear.

D. Respiratory Protection: Mitigating Inhalation Risk

Due to the powdered nature of Arctigenin methyl ether, all handling of the solid material that could generate dust must be performed within a certified chemical fume hood or a powder containment hood.

  • If a fume hood is not available or engineering controls are insufficient , respiratory protection is required. The use of a respirator must be part of a formal respiratory protection program, including medical evaluation and fit testing, as overseen by your institution's Environmental Health and Safety (EHS) department[6]. A typical choice would be an N95-rated respirator or a half-mask respirator with P100 cartridges.

Operational Guide: Step-by-Step Safety Procedures

A. Preparation and Pre-Donning Checklist
  • Verify that a chemical fume hood is available and certified.

  • Locate the nearest safety shower and eyewash station.

  • Assemble all necessary equipment (spatulas, weigh boats, solvent, glassware).

  • Prepare a designated waste container for Arctigenin methyl ether waste.

  • Review the Safety Data Sheet (SDS) for any solvents or reagents you will be using in conjunction with the compound[1].

B. PPE Donning Sequence

The sequence of putting on PPE is critical to ensure protective layers are correctly established.

G cluster_donning PPE Donning Workflow lab_coat 1. Lab Coat (Fasten completely) respirator 2. Respirator (If required, perform seal check) lab_coat->respirator goggles 3. Goggles / Face Shield respirator->goggles gloves 4. Gloves (Pull cuffs over lab coat sleeves) goggles->gloves

Caption: PPE Donning Sequence Diagram

C. Safe Handling Protocol (Inside a Fume Hood)
  • Weighing the Solid:

    • Perform all weighing activities on a draft shield balance inside the fume hood.

    • Use a micro-spatula to minimize dust generation.

    • Close the container of Arctigenin methyl ether immediately after dispensing.

  • Dissolving the Compound:

    • Add the weighed powder to your vessel.

    • Slowly add the solvent, pointing the opening of the vessel away from your face. A common solvent for arctigenin is methanol[9].

    • If sonication or vortexing is required, ensure the vessel is securely capped.

D. PPE Doffing (Removal) Sequence

The removal process is designed to prevent re-contamination of your skin and clothing.

G cluster_doffing PPE Doffing Workflow gloves 1. Gloves (Peel off without touching exterior) goggles 2. Goggles / Face Shield (Handle by straps) gloves->goggles lab_coat 3. Lab Coat (Roll inside-out) goggles->lab_coat respirator 4. Respirator (If used, handle by straps) lab_coat->respirator

Caption: PPE Doffing Sequence Diagram

After removing all PPE, immediately wash your hands and forearms thoroughly with soap and water.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is vital.

Exposure TypeImmediate Action Protocol
Skin Contact 1. Immediately remove contaminated clothing and gloves. 2. Flush the affected area with copious amounts of water for at least 15 minutes[10][11]. 3. If skin irritation develops or persists, seek medical attention[11].
Eye Contact 1. Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open[11][12]. 2. Remove contact lenses if present and easy to do so[11]. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately[2]. 2. If breathing is difficult or respiratory symptoms develop, seek immediate medical attention[2].
Ingestion 1. Rinse the mouth with water. Do NOT induce vomiting[1][11]. 2. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel if possible[1].
Minor Spill (Solid) 1. Alert others in the area. 2. Wearing your full PPE, gently cover the spill with absorbent pads to prevent further aerosolization. 3. Carefully sweep up the material into a designated waste container. Avoid creating dust[1]. 4. Clean the area with an appropriate solvent and decontaminate.
Major Spill 1. Evacuate the immediate area. 2. Alert your supervisor and contact your institution's EHS department. 3. Prevent others from entering the area.

Waste Disposal Plan

Chemical waste must be handled with the same care as the parent compound. Improper disposal can lead to environmental harm and regulatory non-compliance.

  • Segregation: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (unused solutions) containing Arctigenin methyl ether must be collected in a separate, clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical constituents, including solvents.

  • Storage: Keep the waste container securely closed in a designated satellite accumulation area.

  • Disposal: Dispose of the contents through your institution's approved hazardous waste disposal program[1]. Do not pour any solutions down the drain or mix with general trash[1].

By adhering to these protocols, you contribute to a robust culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • 3M. (2024). Safety Data Sheet. Retrieved from [Link]

  • Covestro. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Henderson, T. J. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.